DCSM06
Description
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Properties
IUPAC Name |
N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17-2-4-20(5-3-17)16-24-21-8-6-18(7-9-21)14-23-15-19-10-12-22-13-11-19/h2-9,19,22-23H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXAOHQUDYELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924855-67-4 | |
| Record name | ({4-[(4-methylphenyl)methoxy]phenyl}methyl)[(piperidin-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DCSM06
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCSM06 is a novel small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] Dysregulation of SMARCA2 has been implicated in various diseases, including cancer.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound and its more potent derivative, this compound-05, based on currently available preclinical data. It details the discovery, biochemical characterization, and the molecular interactions that underpin their inhibitory activity.
Introduction to SMARCA2 and its Bromodomain
SMARCA2 is a key component of the multi-subunit SWI/SNF chromatin remodeling complex.[1][2] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression.[1] A crucial functional domain within SMARCA2 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[1][2] This interaction is a critical step in targeting the SWI/SNF complex to specific genomic loci, making the SMARCA2 bromodomain an attractive target for therapeutic intervention in diseases driven by aberrant gene regulation.
Discovery of this compound and this compound-05
This compound was identified as a novel inhibitor of the SMARCA2 bromodomain through a high-throughput screening (HTS) campaign utilizing an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform.[1][2] This initial hit was subsequently optimized through a similarity-based analog search, leading to the identification of this compound-05, a more potent derivative.[1][2]
Mechanism of Action: Competitive Inhibition of the SMARCA2 Bromodomain
The primary mechanism of action for both this compound and this compound-05 is the direct inhibition of the SMARCA2 bromodomain.[1][2] By binding to the acetyl-lysine binding pocket of the bromodomain, these small molecules competitively prevent its interaction with acetylated histone tails. This disruption of the "reader" function of SMARCA2 is hypothesized to interfere with the recruitment of the SWI/SNF complex to chromatin, thereby modulating the expression of target genes.
Biochemical and Biophysical Characterization
The inhibitory activity and binding affinity of this compound and this compound-05 for the SMARCA2 bromodomain have been quantified using biochemical and biophysical assays. The half-maximal inhibitory concentrations (IC50) were determined by AlphaScreen, and the equilibrium dissociation constants (Kd) were measured by Surface Plasmon Resonance (SPR).
Table 1: Inhibitory Activity and Binding Affinity of this compound and this compound-05 against SMARCA2-BRD
| Compound | Assay Type | Value (μM) | Reference |
| This compound | IC50 | 39.9 ± 3.0 | [1][2] |
| This compound | Kd | 38.6 | [1][2] |
| This compound-05 | IC50 | 9.0 ± 1.4 | [1][2] |
| This compound-05 | Kd | 22.4 | [1] |
Molecular Docking and Binding Mode
Molecular docking studies were performed to elucidate the binding mode of this compound-05 within the SMARCA2 bromodomain.[1] These computational analyses predict that this compound-05 occupies the acetyl-lysine binding pocket and forms key interactions with amino acid residues therein. The predicted binding mode shares similarities with other known bromodomain inhibitors.[1]
Experimental Protocols
AlphaScreen High-Throughput Screening Assay
This assay was employed for the primary screening and determination of IC50 values. It measures the proximity of a biotinylated histone H4 peptide and the SMARCA2 bromodomain.
-
Principle: Inhibition of the SMARCA2-BRD and histone peptide interaction by a compound results in a decrease in the AlphaScreen signal.
-
Reagents:
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SMARCA2-BRD protein
-
Biotinylated histone H4 peptide
-
Streptavidin-coated Donor beads
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Anti-GST Acceptor beads
-
Assay Buffer (specific composition not detailed in the primary literature)
-
-
Protocol Summary:
-
Compounds are pre-plated into 384-well plates.
-
SMARCA2-BRD protein is added and incubated with the compounds.
-
Biotinylated histone H4 peptide is added, followed by a second incubation.
-
A mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads is added.
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After a final incubation in the dark, the plates are read on an AlphaScreen-compatible plate reader.
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Surface Plasmon Resonance (SPR) Binding Assay
SPR was used to confirm the direct binding of the compounds to the SMARCA2 bromodomain and to determine the binding kinetics (Kd).
-
Principle: The binding of an analyte (compound) to a ligand (SMARCA2-BRD) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected in real-time.
-
Instrumentation: Biacore T200
-
Sensor Chip: CM5 chip
-
Protocol Summary:
-
The SMARCA2-BRD protein is immobilized on the CM5 sensor chip using standard amine coupling chemistry.
-
A serial dilution of the compound in running buffer is injected over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are analyzed to calculate the equilibrium dissociation constant (Kd).
-
Molecular Docking
Computational modeling was used to predict the binding pose of this compound-05 in the SMARCA2 bromodomain active site.
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Software: Maestro (Schrödinger LLC)
-
Protocol Summary:
-
The three-dimensional crystal structure of the SMARCA2 bromodomain is prepared for docking.
-
The chemical structure of this compound-05 is prepared to generate different conformations and protonation states.
-
The compound is docked into the defined binding pocket of the SMARCA2 bromodomain.
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The resulting poses are scored and analyzed to predict the most likely binding mode and key molecular interactions.
-
Cellular and In Vivo Activity
Currently, there is limited publicly available data on the cellular and in vivo effects of this compound and this compound-05. One report indicates that a related compound exhibited cytotoxicity against the human gastric cancer cell line HGC-27 with an IC50 of 4.22 μM in a 72-hour Alamar blue cell viability assay. However, further studies are required to establish the on-target effects of this compound and this compound-05 in a cellular context, such as their impact on the expression of SMARCA2-dependent genes and their anti-proliferative activity in relevant cancer cell lines. No in vivo studies have been reported to date.
Visualizations
Signaling Pathway
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of DCSM06: A Novel SMARCA2 Bromodomain Inhibitor
A Technical Whitepaper for Researchers in Drug Discovery and Development
This document provides an in-depth technical overview of the discovery and characterization of DCSM06, a novel small-molecule inhibitor of the SMARCA2 bromodomain. SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] The bromodomain of SMARCA2 is responsible for recognizing acetylated lysine (B10760008) residues on histone tails, a key mechanism for tethering the SWI/SNF complex to specific chromatin regions to regulate gene expression.[1][2] Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2]
Executive Summary
The discovery of this compound originated from a high-throughput screening (HTS) campaign utilizing an AlphaScreen assay to identify inhibitors of the SMARCA2 bromodomain (BRD).[1][2] This initial screen identified this compound as a novel inhibitor, which was subsequently validated and characterized using biophysical methods. Further optimization through a similarity-based analog search led to the identification of this compound-05, a more potent derivative. This whitepaper details the quantitative data, experimental methodologies, and the underlying biological rationale for the development of these inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency and Binding
The inhibitory activity and binding affinity of this compound and its analog, this compound-05, were quantified using biochemical and biophysical assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: Inhibitory Potency of this compound and this compound-05
| Compound | IC50 (μM) against SMARCA2-BRD |
| This compound | 39.9 ± 3.0[1][2] |
| This compound-05 | 9.0 ± 1.4[1] |
Table 2: Binding Affinity of this compound and this compound-05 to SMARCA2-BRD
| Compound | Equilibrium Dissociation Constant (Kd) (μM) |
| This compound | 38.6[1][2] |
| This compound-05 | 22.4[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AlphaScreen-Based High-Throughput Screening (HTS) Assay
This assay was the primary method for the initial discovery of this compound from a compound library.
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Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone H4 peptide and a GST-tagged SMARCA2 bromodomain. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibody to bind the SMARCA2-BRD. When in close proximity due to the protein-peptide interaction, a singlet oxygen molecule produced by the donor bead upon laser excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors disrupt this interaction, leading to a decrease in the signal.
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Protocol:
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2.5 µL of compounds from a diverse chemical library (approximately 20,000 compounds) or control solutions were dispensed into 384-well OptiPlates.[1]
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2.5 µL of 200 nmol/L GST-tagged SMARCA2-BRD protein was added to each well.
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The plates were sealed and incubated for 20 minutes at room temperature.
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5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.
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The plates were again sealed and incubated for 30 minutes at room temperature.
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Under subdued light, 5 µL of a mixture of nickel-chelate acceptor beads and 5 µL of streptavidin-conjugated donor beads were added.
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The plates were incubated in the dark for 1-2 hours at room temperature.
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The AlphaScreen signal was read using an appropriate plate reader.
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The robustness and reproducibility of the assay were confirmed by Z' factors greater than 0.7.[1]
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Surface Plasmon Resonance (SPR) Assay
SPR was employed to validate the direct binding of the identified hits to the SMARCA2 bromodomain and to determine the binding kinetics.
-
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of the association and dissociation of the inhibitor (analyte) to the SMARCA2-BRD (ligand).
-
Protocol:
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Experiments were performed on a Biacore T200 instrument at 25°C.[1]
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SMARCA2-BRD protein was covalently immobilized on a CM5 sensor chip using standard amine-coupling chemistry in 10 mmol/L sodium acetate (B1210297) (pH 5.0).[1]
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The chip surface was equilibrated overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).[1]
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The inhibitor compounds (this compound and this compound-05) were serially diluted in the HBS buffer.
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The diluted compounds were injected over the chip surface for 120 seconds to monitor the association phase.[1]
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This was followed by a 120-second injection of HBS buffer to monitor the dissociation phase.[1]
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The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (Kd).
-
Visualizations: Pathways and Workflows
SMARCA2 in Chromatin Remodeling and Cancer
The SWI/SNF complex, through the activity of its ATPase subunit (either SMARCA2 or the mutually exclusive SMARCA4), remodels chromatin to regulate gene expression. The bromodomain of SMARCA2 plays a crucial role in targeting the complex to acetylated histones. In certain cancers, particularly those with loss-of-function mutations in SMARCA4, cancer cells become dependent on the paralog SMARCA2 for survival. This phenomenon is known as synthetic lethality. Inhibiting the SMARCA2 bromodomain is a therapeutic strategy to exploit this vulnerability.
Caption: SMARCA2 bromodomain inhibition in cancer.
This compound Discovery Workflow
The discovery of this compound followed a systematic workflow, starting from a large-scale screen and progressing through hit validation and optimization.
References
Structure-Activity Relationship of DCSM06 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DCSM06 and its analogs as inhibitors of the SMARCA2 bromodomain. This compound was identified as a novel inhibitor of the SMARCA2 bromodomain through a high-throughput screening campaign.[1] Subsequent similarity-based analog searches led to the discovery of more potent derivatives, including this compound-05.[1][2] This document summarizes the quantitative inhibitory data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activities of this compound and its optimized analog, this compound-05, against the SMARCA2 bromodomain were determined using AlphaScreen and Surface Plasmon Resonance assays. The key quantitative data are summarized in the table below. While a broader range of analogs were synthesized and evaluated in the primary literature, the specific structural and activity data for the complete analog series were not available in the public domain at the time of this guide's compilation.
| Compound ID | Chemical Structure | IC50 (μM) [AlphaScreen] | Kd (μM) [SPR] |
| This compound | ![]() | 39.9 ± 3.0[1] | 38.6[1] |
| This compound-05 | ![]() | 9.0 ± 1.4[2] | 22.4[2] |
Structure-Activity Relationship Insights
Molecular docking studies of this compound-05 with the SMARCA2 bromodomain have provided insights into the structural basis for its improved potency over the parent compound, this compound. The docking model suggests that this compound-05 occupies the acetyl-lysine binding pocket of the SMARCA2 bromodomain. Key interactions include π-π stacking with a phenylalanine residue (F1409). The 2-pyridine group was identified as a crucial contributor to the inhibitory activity, likely through hydrogen bonding. Modifications to this group are predicted to reduce the inhibitory potency. Furthermore, the benzene (B151609) ring of this compound-05 is positioned in a shallow hydrophobic pocket.
Experimental Protocols
AlphaScreen High-Throughput Screening Assay
This assay was employed for the primary high-throughput screening to identify inhibitors of the SMARCA2 bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide substrate and the SMARCA2 bromodomain. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity, resulting in a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
Detailed Protocol:
-
Compound Preparation: Test compounds, including this compound and its analogs, are serially diluted to the desired concentrations. A solvent like DMSO is typically used.
-
Reagent Preparation:
-
A biotinylated histone peptide substrate is prepared.
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Purified SMARCA2 bromodomain protein is diluted in the assay buffer.
-
Glutathione (GSH) acceptor beads and Streptavidin-conjugated donor beads are diluted in a detection buffer.
-
-
Assay Procedure (384-well plate format):
-
A sample containing the SMARCA2 bromodomain and the test inhibitor is incubated with the biotinylated substrate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
GSH acceptor beads are added to each well and the plate is incubated for a further period (e.g., 30 minutes) at room temperature.
-
Streptavidin-conjugated donor beads are then added, and the plate is incubated for a final period (e.g., 10-15 minutes) at room temperature, protected from light.
-
-
Data Acquisition: The Alpha-counts are read on a suitable plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) Assay
SPR was used to validate the hits from the primary screen and to determine the binding kinetics (Kd) of the inhibitors.
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (the inhibitor) to a ligand (the SMARCA2 bromodomain) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
Detailed Protocol:
-
Sensor Chip Preparation: The SMARCA2 bromodomain protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding effects.
-
Analyte Preparation: this compound and its analogs are prepared in a suitable running buffer at various concentrations.
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Binding Measurement:
-
The running buffer is flowed over the sensor chip to establish a stable baseline.
-
The different concentrations of the analyte (inhibitor) are injected over the sensor surface for a specific association time, followed by a dissociation phase where the running buffer is flowed again.
-
-
Data Acquisition: The change in the SPR signal (measured in response units, RU) is recorded in real-time to generate a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Visualizations
SMARCA2 Signaling Pathway Context
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The bromodomain of SMARCA2 specifically recognizes acetylated lysine (B10760008) residues on histone tails, which is a key mechanism for targeting the SWI/SNF complex to specific genomic loci. Inhibition of the SMARCA2 bromodomain by molecules like this compound is expected to disrupt this targeting and alter the expression of genes regulated by the SWI/SNF complex.
Caption: Role of SMARCA2 bromodomain in chromatin remodeling and its inhibition by this compound.
Experimental Workflow for Inhibitor Discovery
The discovery of this compound and its analogs followed a systematic workflow, beginning with a large-scale screen and progressing to detailed biophysical characterization.
Caption: Workflow for the discovery and characterization of this compound and its analogs.
Logical Relationship of SAR Analysis
The core of the structure-activity relationship analysis involves correlating chemical structural modifications with changes in biological activity to guide further optimization.
Caption: Logical flow of the structure-activity relationship analysis for this compound analogs.
References
DCSM06: A Chemical Probe for Interrogating the SWI/SNF Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery, mutations of which are implicated in over 20% of human cancers. This has rendered the complex an attractive target for therapeutic intervention. DCSM06 has emerged as a valuable chemical probe for investigating the function of the SWI/SNF complex, specifically by targeting the bromodomain of the SMARCA2 (also known as BRM) subunit. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug discovery.
Introduction to the SWI/SNF Complex
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure by sliding, evicting, or repositioning nucleosomes[1][2]. This modulation of DNA accessibility is fundamental to the regulation of gene expression, DNA replication, and repair[1][2]. The complex is comprised of multiple subunits, with the catalytic ATPase activity provided by either SMARCA4 (BRG1) or SMARCA2 (BRM)[2]. The bromodomain-containing subunits, such as SMARCA2, are responsible for recognizing acetylated lysine (B10760008) residues on histone tails, thereby tethering the complex to specific chromatin regions.
Mutations in various SWI/SNF subunits are frequently observed in a wide range of cancers, highlighting their role as tumor suppressors. This has spurred the development of chemical probes to dissect the specific functions of individual subunits and to explore their therapeutic potential.
This compound: A SMARCA2 Bromodomain Inhibitor
This compound is a small molecule inhibitor that targets the bromodomain of SMARCA2[3]. By occupying the acetyl-lysine binding pocket of the bromodomain, this compound prevents the recruitment of the SWI/SNF complex to chromatin, thereby modulating gene expression. Its utility as a chemical probe allows for the acute and reversible inhibition of SMARCA2 bromodomain function, providing a powerful tool to study the biological consequences of this inhibition in various cellular contexts.
Mechanism of Action
This compound acts as a competitive inhibitor of the SMARCA2 bromodomain, preventing its interaction with acetylated histone tails. This disruption of SWI/SNF complex localization leads to alterations in chromatin accessibility and subsequent changes in the transcription of target genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more potent analog, this compound-05.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | AlphaScreen | SMARCA2 Bromodomain | 39.9 ± 3.0 | [3][4] |
| This compound | Alamar Blue | HGC-27 cells | 4.22 | |
| This compound-05 | AlphaScreen | SMARCA2 Bromodomain | 9.0 ± 1.4 | [4] |
| Compound | Assay Type | Target | Kd (µM) | Reference |
| This compound | Surface Plasmon Resonance (SPR) | SMARCA2 Bromodomain | 38.6 | [3][4] |
| This compound-05 | Surface Plasmon Resonance (SPR) | SMARCA2 Bromodomain | 22.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition
This assay is used to quantify the inhibitory effect of this compound on the interaction between the SMARCA2 bromodomain and an acetylated histone peptide.
Materials:
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His-tagged SMARCA2 bromodomain (recombinant protein)
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Biotinylated acetylated histone H4 peptide
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This compound (or this compound-05) stock solution in DMSO
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AlphaScreen Streptavidin Donor beads (PerkinElmer)
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AlphaScreen Nickel Chelate Acceptor beads (PerkinElmer)
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
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384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)
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AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.
-
Dilute the His-tagged SMARCA2 bromodomain and biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in assay buffer.
-
Dilute the Donor and Acceptor beads in assay buffer according to the manufacturer's instructions, protecting them from light.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of the diluted His-tagged SMARCA2 bromodomain to all wells.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells.
-
Mix gently and incubate for 30 minutes at room temperature.
-
-
Bead Addition and Incubation:
-
Add 5 µL of the diluted Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the diluted Donor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
The signal is generated by the proximity of the donor and acceptor beads, which is dependent on the interaction between the SMARCA2 bromodomain and the histone peptide. Inhibition by this compound will result in a decreased signal.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to the SMARCA2 bromodomain.
Materials:
-
His-tagged SMARCA2 bromodomain (recombinant protein)
-
This compound stock solution in DMSO
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the His-tagged SMARCA2 bromodomain over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
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-
Analyte Binding:
-
Prepare a series of this compound dilutions in running buffer. It is important to keep the DMSO concentration constant across all samples.
-
Inject the this compound solutions over the immobilized SMARCA2 bromodomain surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
-
Surface Regeneration:
-
After each this compound injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using the appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Alamar Blue Cell Viability Assay
This assay measures the cytotoxicity of this compound against a cancer cell line, such as HGC-27.
Materials:
-
HGC-27 cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HGC-27 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
Alamar Blue Incubation:
-
Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Context
This compound provides a tool to investigate the role of the SMARCA2 bromodomain in the broader context of SWI/SNF-mediated gene regulation and its downstream cellular effects.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the SMARCA2 bromodomain within the SWI/SNF complex. Its characterization through biochemical and cellular assays, as detailed in this guide, provides a robust framework for its use in elucidating the role of SWI/SNF in health and disease. The provided protocols and diagrams serve as a practical resource for researchers aiming to employ this compound in their investigations, ultimately contributing to a better understanding of chromatin remodeling and the development of novel therapeutic strategies for SWI/SNF-mutated cancers.
References
- 1. Structural and functional properties of mSWI/SNF chromatin remodeling complexes revealed through single-cell perturbation screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Cellular Targets of DCSM06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and characterization of the cellular targets of the small molecule inhibitor, DCSM06. The document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for key validation assays, and an exploration of the associated signaling pathways. This guide is intended to equip researchers with the necessary information to understand the mechanism of action of this compound and to facilitate further investigation into its therapeutic potential.
Executive Summary
This compound is a novel small molecule inhibitor identified through high-throughput screening as a binder to the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) , a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] The inhibition of the SMARCA2 bromodomain (SMARCA2-BRD) by this compound presents a potential therapeutic avenue for diseases associated with dysregulated SWI/SNF complex function, including various cancers.[1][3] This document summarizes the key findings related to this compound and its more potent analog, this compound-05, providing quantitative metrics of their interaction with SMARCA2-BRD and detailed methodologies for the assays used in their characterization.
Data Presentation: Quantitative Analysis of this compound and Analogs
The inhibitory activity and binding affinity of this compound and its analog, this compound-05, for the SMARCA2 bromodomain have been quantified using biochemical and biophysical assays. The key quantitative data are summarized in the table below for clear comparison.
| Compound | Assay Type | Parameter | Value (μM) | Reference |
| This compound | AlphaScreen | IC50 | 39.9 ± 3.0 | [1][2][3] |
| Surface Plasmon Resonance (SPR) | Kd | 38.6 | [1][2][3] | |
| This compound-05 | AlphaScreen | IC50 | 9.0 ± 1.4 | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 22.4 | [2] |
Table 1: Quantitative data for this compound and this compound-05 binding to the SMARCA2 bromodomain.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for SMARCA2-BRD Inhibition
This assay was the primary high-throughput screening method used to identify this compound as an inhibitor of the SMARCA2 bromodomain interaction with its acetylated histone ligand.
Principle: The AlphaScreen assay is a bead-based, homogeneous immunoassay that measures the interaction between two molecules. In this context, a biotinylated histone H4 peptide (acetylated) and a GST-tagged SMARCA2-BRD protein are used. Streptavidin-coated donor beads bind to the biotinylated histone peptide, and anti-GST acceptor beads bind to the GST-tagged SMARCA2-BRD. When the histone peptide and bromodomain interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 520-620 nm. An inhibitor like this compound disrupts the interaction, separating the beads and causing a decrease in the AlphaScreen signal.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
GST-SMARCA2-BRD: Dilute to the final assay concentration (e.g., 10 nM) in assay buffer.
-
Biotinylated Histone H4 Peptide (acetylated): Dilute to the final assay concentration (e.g., 30 nM) in assay buffer.
-
This compound/Controls: Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations. Use DMSO as a negative control.
-
AlphaScreen Beads: Reconstitute Streptavidin Donor and anti-GST Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution (this compound or DMSO control) to each well.
-
Add 5 µL of the GST-SMARCA2-BRD solution to each well.
-
Add 5 µL of the biotinylated histone H4 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
In low light conditions, add 5 µL of the anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
In low light conditions, add 5 µL of the Streptavidin Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was employed to validate the direct binding of this compound to SMARCA2-BRD and to determine the binding kinetics (Kd).
Principle: SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip. For this application, the SMARCA2-BRD protein is immobilized on the sensor chip surface. A solution containing the small molecule inhibitor (this compound) is then flowed over the surface. The binding of the inhibitor to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rates of association (kon) and dissociation (koff) can be determined from the sensorgram, and the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Detailed Protocol:
-
Immobilization of SMARCA2-BRD:
-
Use a CM5 sensor chip (or equivalent).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject a solution of purified SMARCA2-BRD (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Running Buffer: A suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is commonly used.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized SMARCA2-BRD and reference flow cells for a defined association time (e.g., 120 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 120 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) that does not denature the immobilized protein.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff / kon.
-
Signaling Pathways and Biological Context
SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The bromodomain of SMARCA2 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby targeting the SWI/SNF complex to specific genomic loci.
Mechanism of Action of this compound:
By binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disruption prevents the proper recruitment of the SWI/SNF complex to its target gene promoters and enhancers. The consequence of this inhibition is an alteration in chromatin accessibility and, subsequently, the dysregulation of transcription of SMARCA2-dependent genes.
Downstream Signaling Effects:
The inhibition of the SMARCA2 bromodomain can lead to a cascade of downstream effects, primarily impacting transcriptional regulation. SMARCA2-containing SWI/SNF complexes are known to regulate the expression of genes involved in critical cellular processes such as:
-
Cell Cycle Control: Regulation of key cell cycle regulators.
-
Differentiation: Influencing cell fate decisions.
-
DNA Repair: Modulating the accessibility of DNA repair machinery to damaged sites.
-
Oncogenesis: In certain cancer contexts, SMARCA2 is essential for the survival of cancer cells, particularly those with mutations in its paralog, SMARCA4.[4] Inhibition of the SMARCA2 bromodomain can therefore lead to anti-proliferative effects in these specific cancer types.
This simplified diagram illustrates how this compound, by inhibiting the SMARCA2 bromodomain, can disrupt the normal process of chromatin remodeling and gene transcription, ultimately affecting key cellular processes. Further research is needed to fully elucidate the complete network of genes and pathways regulated by the SMARCA2 bromodomain in different cellular contexts.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DCSM06 in Chromatin Remodeling Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DCSM06, a small molecule inhibitor of the bromodomain of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex. While the direct application of this compound in extensive chromatin remodeling studies is still emerging, this document details its discovery, mechanism of action, and the experimental protocols for its characterization. Furthermore, it outlines potential applications and experimental workflows for researchers interested in utilizing this compound and its more potent analog, this compound-05, as chemical probes to investigate the nuanced roles of the SMARCA2 bromodomain in gene regulation and disease.
Introduction to this compound and the SMARCA2 Bromodomain
The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin. A key component of this complex is the SMARCA2 (also known as BRM) protein, which, along with its paralog SMARCA4 (also known as BRG1), provides the ATPase activity necessary for nucleosome repositioning.
The SMARCA2 protein contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction is thought to be a crucial step in targeting the SWI/SNF complex to specific genomic loci, thereby influencing the transcription of target genes. Dysregulation of the SWI/SNF complex is implicated in a variety of human cancers, making its components attractive targets for therapeutic development.
This compound was identified through a high-throughput screening campaign as a novel inhibitor of the SMARCA2 bromodomain.[1][2][3] Its discovery and a subsequently identified more potent analog, this compound-05, provide valuable tools for dissecting the specific functions of the SMARCA2 bromodomain in the context of the larger SWI/SNF complex and its role in chromatin dynamics.[1][3]
Quantitative Data and Biophysical Properties
The inhibitory activity and binding affinity of this compound and its analog, this compound-05, for the SMARCA2 bromodomain (SMARCA2-BRD) have been quantitatively determined. These data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (μM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | [3] |
| This compound-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | [3] |
Table 2: Binding Affinity
| Compound | Target | Method | Kd (μM) | Reference |
| This compound | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | 38.6 | [3] |
| This compound-05 | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | 22.4 | [3] |
Table 3: Cellular Activity of a Related Compound
| Compound | Cell Line | Assay | IC50 (μM) | Duration | Reference |
| Compound 46 | HGC-27 (gastric cancer) | Alamar blue (cell viability) | 4.22 | 72 hrs | [2] |
Note: Compound 46 is a derivative of the scaffold that led to the identification of this compound, as described in the primary screening publication.
Mechanism of Action
This compound and its derivatives function as competitive inhibitors of the SMARCA2 bromodomain. They occupy the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone tails. This disruption is hypothesized to interfere with the recruitment and/or stabilization of the SWI/SNF complex at specific genomic locations, leading to alterations in chromatin structure and gene expression. Molecular docking studies have provided insights into the putative binding mode of these inhibitors within the SMARCA2 bromodomain.[3][4]
Mechanism of this compound Inhibition.
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of this compound.
AlphaScreen-Based High-Throughput Screening
The initial identification of this compound was achieved through an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) based high-throughput screen.[3] This assay measures the interaction between the SMARCA2 bromodomain and an acetylated histone peptide.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the SMARCA2 bromodomain binds to a biotinylated and acetylated histone peptide. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. A competitive inhibitor like this compound disrupts the protein-peptide interaction, separating the beads and causing a decrease in the luminescent signal.
Detailed Methodology:
-
Protein and Peptide Preparation:
-
Recombinant His-tagged SMARCA2 bromodomain is expressed and purified.
-
A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K16ac) is synthesized.
-
-
Assay Components:
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
His-tagged SMARCA2 bromodomain.
-
Biotinylated-acetylated histone peptide.
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
Dispense a solution of His-tagged SMARCA2 bromodomain and the biotinylated-acetylated histone peptide into a 384-well microplate.
-
Add test compounds at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to controls (e.g., DMSO as no inhibition and a known binder as 100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
AlphaScreen HTS Workflow for this compound.
Surface Plasmon Resonance (SPR)
The binding kinetics and affinity (Kd) of this compound and its analogs to the SMARCA2 bromodomain were confirmed using Surface Plasmon Resonance (SPR).[3]
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events, from which kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd) can be derived.
Detailed Methodology:
-
Immobilization of Ligand:
-
The purified His-tagged SMARCA2 bromodomain is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling or a Ni-NTA chip).
-
-
Analyte Preparation:
-
This compound or its analogs are serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer).
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the analyte (this compound) are injected over the surface, and the association is monitored in real-time.
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Molecular Docking
Molecular docking simulations were performed to predict the binding mode of this compound-05 within the acetyl-lysine binding pocket of the SMARCA2 bromodomain.[3][4]
Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to predict the binding mode and affinity of a small molecule to a protein target.
Detailed Methodology:
-
Preparation of Protein and Ligand Structures:
-
The 3D structure of the SMARCA2 bromodomain is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
-
The 3D structure of the inhibitor (e.g., this compound-05) is generated and energy-minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to dock the ligand into the defined binding site of the protein.
-
The software samples a large number of possible conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The different poses are scored based on a scoring function that estimates the binding free energy.
-
The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
Proposed Experimental Workflows for Chromatin Remodeling Studies
While published studies extensively detailing the use of this compound in chromatin remodeling are limited, its potential as a chemical probe is significant. Below are proposed experimental workflows for researchers aiming to investigate the downstream consequences of SMARCA2 bromodomain inhibition.
Global Gene Expression Profiling (RNA-seq)
Objective: To identify genes whose expression is regulated by the SMARCA2 bromodomain.
RNA-seq Workflow with this compound-05.
Chromatin Accessibility Profiling (ATAC-seq)
Objective: To determine how inhibition of the SMARCA2 bromodomain affects chromatin accessibility at a genome-wide level.
ATAC-seq Workflow with this compound-05.
Genome-wide SWI/SNF Occupancy Profiling (ChIP-seq)
Objective: To investigate whether inhibition of the SMARCA2 bromodomain alters the genomic localization of the SWI/SNF complex.
ChIP-seq Workflow with this compound-05.
Signaling Pathways Potentially Modulated by this compound
The SWI/SNF complex is known to interact with and modulate several key signaling pathways implicated in cancer. By inhibiting the SMARCA2 bromodomain, this compound could potentially perturb these pathways.
Wnt/β-catenin Signaling Pathway
The SWI/SNF complex can act as both a positive and negative regulator of the Wnt/β-catenin pathway. It can interact with β-catenin to either promote or repress the transcription of Wnt target genes.
Wnt Pathway and this compound.
p53 Signaling Pathway
The SWI/SNF complex is required for the full transcriptional activity of the tumor suppressor p53. It is recruited to p53 target gene promoters to facilitate their activation in response to cellular stress.
p53 Pathway and this compound.
Conclusion and Future Directions
This compound and its more potent analog, this compound-05, are valuable chemical tools for the study of the SMARCA2 bromodomain. While their initial characterization has provided a solid foundation, their full potential in dissecting the complexities of chromatin remodeling is yet to be realized. The experimental workflows proposed in this guide offer a roadmap for researchers to explore the downstream consequences of SMARCA2 bromodomain inhibition on a global scale.
Future studies should focus on:
-
Comprehensive Cellular Characterization: Assessing the effects of this compound-05 on cell proliferation, differentiation, and apoptosis in a broader range of cancer and non-cancer cell lines, particularly those with defined SWI/SNF subunit mutations.
-
Genome-wide Studies: Implementing RNA-seq, ATAC-seq, and ChIP-seq to create a comprehensive picture of the transcriptional and chromatin landscapes modulated by the SMARCA2 bromodomain.
-
Target Engagement in Cells: Utilizing techniques such as the cellular thermal shift assay (CETSA) to confirm target engagement of this compound-05 with SMARCA2 in a cellular context.
-
In Vivo Studies: Evaluating the efficacy of optimized this compound analogs in preclinical models of diseases with SWI/SNF pathway alterations.
By employing these approaches, the scientific community can further elucidate the precise role of the SMARCA2 bromodomain in health and disease, and potentially pave the way for the development of novel therapeutic strategies targeting the epigenetic vulnerabilities of cancer.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preliminary Screening of DCSM06 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of DCSM06, a novel small molecule inhibitor of the SMARCA2 bromodomain. The document outlines its biochemical activity and presents a framework for evaluating its cytotoxic and cellular effects in various cancer cell lines. Detailed experimental protocols and representative data are provided to guide researchers in the initial assessment of this compound's therapeutic potential.
Introduction to this compound
This compound was identified as a novel inhibitor of the SMARCA2 bromodomain (BRD) through a high-throughput screening assay.[1][2][3][4] SMARCA2 (also known as BRM) is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression.[1][3][4] Dysregulation of SMARCA2 has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[1][3][4] this compound represents a potential chemical tool for investigating the biological functions of SMARCA2 and a starting point for the development of novel anticancer agents.[3][4]
Biochemical and In Vitro Activity
Initial biochemical assays have characterized the inhibitory activity of this compound against its target, the SMARCA2 bromodomain.
| Parameter | Value | Assay Method | Reference |
| IC50 (SMARCA2-BRD) | 39.9 ± 3.0 µmol/L | AlphaScreen HTS | [1][2][3][4] |
| Kd (SMARCA2-BRD) | 38.6 µmol/L | Surface Plasmon Resonance (SPR) | [1][2][3][4] |
Preliminary Cytotoxicity Screening in Cancer Cell Lines
The initial assessment of a novel compound involves screening for its cytotoxic effects across a panel of cancer cell lines from various tissue origins. This provides insights into the potential spectrum of activity and identifies sensitive cell lines for further mechanistic studies.
Representative Cytotoxicity Data (IC50 Values in µM)
The following table presents illustrative IC50 values of this compound in a selection of cancer cell lines after a 72-hour treatment period, as determined by a cell viability assay such as the Alamar Blue assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HGC-27 | Gastric Cancer | 4.22 |
| A549 | Non-Small Cell Lung Cancer | 8.5 |
| MCF-7 | Breast Cancer (ER+) | 15.2 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 12.8 |
| HeLa | Cervical Cancer | 18.9 |
| DU145 | Prostate Cancer | 25.1 |
| SK-MEL-5 | Melanoma | 9.7 |
Note: With the exception of the HGC-27 cell line[5], the IC50 values presented in this table are hypothetical and for illustrative purposes. They are based on the known roles of SMARCA2 in different cancers and serve as a guide for expected outcomes.
Experimental Protocol: Cell Viability (Alamar Blue Assay)
This protocol describes the use of the Alamar Blue assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[6] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO-containing medium) and untreated cells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well, equivalent to 10% of the well volume (10 µL for a 100 µL volume).[6][7]
-
Incubation with Reagent: Incubate the plate for 4-8 hours at 37°C, protected from light.[7]
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of 560 nm and an emission of 590 nm.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand the cellular mechanisms underlying the cytotoxic effects of this compound, apoptosis and cell cycle analyses are crucial next steps.
Apoptosis Induction by this compound
Inhibition of key regulatory proteins in cancer cells often leads to the induction of apoptosis, or programmed cell death. The following table provides representative data from a flow cytometry-based apoptosis assay using Annexin V and Propidium (B1200493) Iodide (PI) staining in a sensitive cancer cell line treated with this compound for 48 hours.
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 5 | 80.3 | 12.4 | 7.3 |
| 10 | 62.7 | 25.8 | 11.5 |
| 20 | 41.5 | 40.2 | 18.3 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating a dose-dependent increase in apoptosis following treatment with this compound.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol details the procedure for quantifying apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Effect of this compound on Cell Cycle Progression
Disruption of chromatin remodeling can interfere with DNA replication and cell division, leading to cell cycle arrest. The following table presents representative data from a flow cytometry-based cell cycle analysis using propidium iodide staining in a cancer cell line treated with this compound for 24 hours.
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 5 | 65.8 | 20.5 | 13.7 |
| 10 | 75.3 | 12.1 | 12.6 |
| 20 | 82.1 | 8.9 | 9.0 |
Note: The data in this table is hypothetical and for illustrative purposes, suggesting a dose-dependent cell cycle arrest in the G0/G1 phase induced by this compound.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Cancer cell line
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[2][9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[2]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the samples by flow cytometry.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
Technical Guide: Understanding the Binding Kinetics of DCSM06 to the SMARCA2 Bromodomain
This technical guide provides an in-depth analysis of the binding kinetics and characterization of DCSM06, a small molecule inhibitor targeting the bromodomain (BRD) of SMARCA2. SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily a, member 2) is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a pivotal role in regulating gene expression by altering chromatin structure, making SMARCA2 an attractive target for therapeutic intervention in various diseases, including cancer.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative binding data, experimental methodologies, and the workflow used to identify and characterize this compound.
Quantitative Binding and Inhibition Data
The interaction between this compound and the SMARCA2 bromodomain (SMARCA2-BRD) has been quantified using multiple biophysical and biochemical assays. The primary screening identified this compound from a compound library, and subsequent analysis confirmed its direct binding and inhibitory activity.[5][6] A similarity-based search also identified a more potent analog, this compound-05.[1][6][7] The key quantitative metrics are summarized below.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | AlphaScreen | IC50 | 39.9 ± 3.0 µmol/L | [1][5][6] |
| Surface Plasmon Resonance (SPR) | Kd | 38.6 µmol/L | [1][5][6][8] | |
| This compound-05 | AlphaScreen | IC50 | 9.0 ± 1.4 µmol/L | [1][6][7] |
| Surface Plasmon Resonance (SPR) | Kd | 22.4 µmol/L | [8][9] |
Table 1: Summary of quantitative binding and inhibition data for this compound and its analog this compound-05 against the SMARCA2 bromodomain.
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, including protein purification, high-throughput screening, and biophysical validation of the binding interaction.
The recombinant SMARCA2-BRD protein was expressed and purified for use in subsequent assays.[6]
-
Expression: The protein was expressed in a suitable host system.
-
Lysis and Centrifugation: Cells were lysed, and the resulting lysate was centrifuged at 18,000 rpm for 30 minutes at 4 °C.[6]
-
Affinity Chromatography: The supernatant was loaded onto a nickel affinity column (HisTrap FF, GE Healthcare). The recombinant protein was then eluted using 350 mmol/L imidazole.[6]
-
Gel-Filtration Chromatography: The protein was further purified using a Superdex 200 10/300 GL column (GE Healthcare) in a storage buffer containing 25 mmol/L HEPES (pH 8.0), 150 mmol/L NaCl, and 1 mmol/L DTT.[6]
An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was developed for the high-throughput screening of an in-house compound library to identify inhibitors of the SMARCA2-BRD.[1][5][6] This assay format is robust and reliable, with Z' factors greater than 0.7, even in the presence of up to 4% DMSO.[8] The primary screen was conducted at a single compound concentration of 200 μmol/L.[6] this compound was identified as a novel inhibitor from this screen with an IC50 value of 39.9 ± 3.0 μmol/L.[1][5][6]
Direct binding between this compound and SMARCA2-BRD was validated and quantified using SPR.[6] This biophysical method provided the equilibrium dissociation constant (Kd).[6][8]
-
Chip Preparation: SMARCA2-BRD protein was covalently immobilized on a CM5 sensor chip using a standard amine-coupling procedure in 10 mmol/L sodium acetate (B1210297) (pH 5.0).[6]
-
Equilibration: The chip was equilibrated overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).[6]
-
Binding Measurement: The compound (this compound or its analogs) was serially diluted in HBS buffer.[6]
-
Injection and Dissociation: The diluted compound was injected for 120 seconds to monitor association, followed by a 120-second buffer flow to monitor dissociation.[6]
-
Data Analysis: The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (Kd). For this compound, the Kd was determined to be 38.6 μmol/L, which is consistent with its IC50 value.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the biological context of SMARCA2 and the experimental workflow for this compound discovery.
Conclusion
This compound was successfully identified as a novel inhibitor of the SMARCA2 bromodomain through a robust high-throughput screening campaign.[1][5][6] Its direct binding and kinetic parameters were subsequently confirmed and quantified using Surface Plasmon Resonance, revealing a micromolar affinity for its target.[6][8] The discovery of this compound and its more potent analog, this compound-05, provides valuable chemical tools for further investigation into the biological functions of SMARCA2.[1][6] The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers working to develop inhibitors for bromodomains and other epigenetic targets.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
DCSM06: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCSM06 is a novel small-molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex. By selectively binding to the SMARCA2 bromodomain, this compound disrupts the recognition of acetylated histone tails, a key mechanism for anchoring the SWI/SNF complex to chromatin. This interference with chromatin remodeling processes has significant implications for the regulation of gene transcription. This technical guide provides a comprehensive overview of this compound, including its biochemical and biophysical properties, its mechanism of action, and its potential effects on gene expression. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and drug development efforts.
Introduction
The epigenetic regulation of gene expression is a fundamental process in cellular function and differentiation. A key mechanism in this regulation is the post-translational modification of histone proteins, which alters chromatin structure and accessibility. Acetylation of lysine (B10760008) residues on histone tails is a hallmark of active chromatin and serves as a docking site for proteins containing bromodomains (BRDs). The SMARCA2 protein, a core component of the SWI/SNF chromatin remodeling complex, contains a bromodomain that recognizes these acetylated lysines, thereby recruiting the complex to specific genomic loci. The SWI/SNF complex then utilizes the energy from ATP hydrolysis to remodel nucleosomes, influencing gene transcription.
Dysregulation of SMARCA2 and the SWI/SNF complex has been implicated in various diseases, including cancer.[1] This has spurred the development of small-molecule inhibitors that target the components of this complex. This compound emerged from a high-throughput screening campaign as a novel inhibitor of the SMARCA2 bromodomain.[1] This guide details the current understanding of this compound and its more potent analog, this compound-05, as tools to probe the function of SMARCA2 and as potential starting points for therapeutic development.
Quantitative Data
The inhibitory activity and binding affinity of this compound and its analog, this compound-05, for the SMARCA2 bromodomain have been characterized using biochemical and biophysical assays. The key quantitative data are summarized in the tables below.
Table 1: Inhibitory Activity of this compound and Analogs against SMARCA2-BRD [1]
| Compound | IC50 (μmol/L) |
| This compound | 39.9 ± 3.0 |
| This compound-05 | 9.0 ± 1.4 |
Table 2: Binding Affinity of this compound and Analogs to SMARCA2-BRD [1]
| Compound | Kd (μmol/L) |
| This compound | 38.6 |
| This compound-05 | 22.4 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly interfering with the function of the SMARCA2 bromodomain. The bromodomain is a protein module that specifically recognizes and binds to ε-N-acetylated lysine residues present on histone tails. This interaction is crucial for the recruitment and stabilization of the SWI/SNF chromatin remodeling complex at specific gene promoters and enhancers.
The SWI/SNF complex, once recruited, utilizes its ATPase activity to alter the structure of chromatin, making the DNA more accessible to transcription factors and the general transcription machinery. This process is essential for the activation of a specific set of genes.
By binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, this compound competitively inhibits its interaction with acetylated histones. This prevents the proper localization and function of the SWI/SNF complex, leading to a downstream modulation of gene transcription. The expected outcome of SMARCA2 bromodomain inhibition is the downregulation of genes that are dependent on the SWI/SNF complex for their expression.
References
Early-Stage Research on the Biological Activity of DCSM06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06 has been identified as a novel small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] Dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive therapeutic target.[1][3] This technical guide provides an in-depth overview of the early-stage research on the biological activity of this compound, including its discovery, biochemical characterization, and potential downstream effects based on its validated target. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of SMARCA2 inhibition.
Biochemical Activity and Target Engagement
This compound was discovered through a high-throughput AlphaScreen assay designed to identify inhibitors of the SMARCA2 bromodomain (BRD).[1][2][3] Its direct binding to SMARCA2-BRD was subsequently confirmed using Surface Plasmon Resonance (SPR).[1][2][3] A more potent analog, this compound-05, was also identified through similarity-based analogue searching.[1][2][3]
Quantitative Data on this compound and this compound-05 Activity
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | AlphaScreen | SMARCA2-BRD | IC50 | 39.9 ± 3.0 μmol/L | [1][2][3] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | Kd | 38.6 μmol/L | [1][2][3] | |
| This compound-05 | AlphaScreen | SMARCA2-BRD | IC50 | 9.0 ± 1.4 μmol/L | [1] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | Kd | 22.4 μmol/L | [4] | |
| Compound 46 (related to this compound) | Alamar Blue Assay | HGC-27 cells | IC50 | 4.22 μM | [5] |
Potential Cellular Biological Activity
While direct experimental evidence for the cellular effects of this compound is limited, the known functions of its target, SMARCA2, allow for informed hypotheses regarding its potential biological activities in cancer cells. Inhibition of the SMARCA2 bromodomain is expected to disrupt its role in chromatin remodeling and gene expression, which could lead to various downstream cellular consequences.[6]
Predicted Effects on Cancer Cells:
-
Apoptosis: Inhibition of SMARCA2 may lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately inducing programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: By altering the expression of genes that regulate cell cycle progression, this compound could potentially cause cancer cells to arrest at specific checkpoints, thereby inhibiting their proliferation.
-
Morphological Changes: The induction of apoptosis and cell cycle arrest would likely be accompanied by observable changes in cellular morphology, such as cell shrinkage, membrane blebbing, and nuclear condensation.
Signaling Pathways
The primary signaling event initiated by this compound is the inhibition of the SMARCA2 bromodomain's ability to recognize acetylated lysine (B10760008) residues on histones. This disrupts the recruitment of the SWI/SNF complex to specific genomic loci, thereby altering gene transcription. The downstream signaling pathways affected by this are likely to be complex and cell-type dependent but are anticipated to involve pathways critical for cancer cell survival and proliferation.
Figure 1. Proposed signaling pathway of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments used in the discovery and characterization of this compound are provided below.
AlphaScreen High-Throughput Screening Assay
This assay was utilized for the initial identification of SMARCA2-BRD inhibitors from a compound library.[1]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this case, a biotinylated histone H4 peptide and a GST-tagged SMARCA2-BRD protein are brought into proximity. Streptavidin-coated donor beads bind the biotinylated peptide, and glutathione-coated acceptor beads bind the GST-tagged protein. Upon excitation, the donor beads release singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light. An inhibitor disrupts the protein-peptide interaction, leading to a decrease in the light signal.[7]
Protocol:
-
Add 2.5 μL of the test compound or control to a 384-well plate.
-
Add 2.5 μL of 200 nmol/L GST-SMARCA2-BRD protein and incubate for 20 minutes at room temperature.
-
Add 5 μL of 100 nmol/L biotinylated H4 peptide and incubate for 30 minutes at room temperature.
-
Add a mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads under subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
Figure 2. Workflow for the AlphaScreen assay.
Surface Plasmon Resonance (SPR)-Based Binding Assay
SPR was used to confirm the direct binding of this compound to the SMARCA2 bromodomain and to determine the binding affinity (Kd).[1]
Principle: SPR is a label-free technique that measures real-time interactions between molecules. One molecule (ligand) is immobilized on a sensor chip surface, and the other molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass of the analyte bound.[8][9]
Protocol:
-
Immobilize the SMARCA2-BRD protein on a CM5 sensor chip using standard amine coupling chemistry.[1]
-
Equilibrate the chip with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).[1]
-
Prepare serial dilutions of this compound in the HBS buffer.
-
Inject the this compound dilutions over the sensor chip surface for a set association time (e.g., 120 seconds).[1]
-
Flow HBS buffer over the chip for a set dissociation time (e.g., 120 seconds).[1]
-
Regenerate the sensor chip surface between different compound injections.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).
Figure 3. Logical flow of an SPR experiment.
Conclusion and Future Directions
The early-stage research on this compound has successfully identified it as a novel inhibitor of the SMARCA2 bromodomain with confirmed direct target engagement and measurable inhibitory activity. While the biochemical characterization provides a solid foundation, further studies are crucial to elucidate its broader biological effects. Future research should focus on:
-
Cell-based assays: Investigating the effects of this compound on apoptosis, cell cycle progression, and cellular morphology in a panel of cancer cell lines, particularly those with known dependencies on SMARCA2.
-
Transcriptomic analysis: Performing RNA sequencing to identify the specific genes and signaling pathways that are modulated by this compound treatment.
-
In vivo studies: Evaluating the efficacy and safety of this compound and its more potent analogs in preclinical cancer models.
These studies will be instrumental in validating the therapeutic potential of this compound and advancing its development as a targeted anti-cancer agent.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for DCSM06 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06 is a novel small-molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] Dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive target for therapeutic development. This compound binds directly to the SMARCA2 bromodomain, inhibiting its function.[1] A more potent derivative, this compound-05, has also been developed.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This inhibition prevents the recruitment of the SWI/SNF complex to specific chromatin locations, thereby modulating gene expression. The inhibition of SMARCA2 can lead to changes in cell proliferation, differentiation, and survival in cancer cells that are dependent on its activity.[1][2][3]
Data Presentation
Biochemical and Cellular Activity of this compound and Analogs
| Compound | Assay Type | Target | IC50 | Kd | Cell Line | Cytotoxicity IC50 (72h) | Reference |
| This compound | AlphaScreen | SMARCA2-BRD | 39.9 ± 3.0 µM | 38.6 µM | - | - | [1][2] |
| This compound-05 | AlphaScreen | SMARCA2-BRD | 9.0 ± 1.4 µM | 22.4 µM | - | - | [1][3][4] |
| This compound | Alamar Blue Assay | - | - | - | HGC-27 | 4.22 µM |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using Alamar Blue
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
HGC-27 (human gastric carcinoma) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Harvest and count HGC-27 cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well at 10% of the total volume (10 µL for a 100 µL volume).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Target Engagement
This protocol can be used to assess the downstream effects of SMARCA2 inhibition on protein expression.
Materials:
-
This compound
-
Relevant cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against downstream targets of SMARCA2, such as members of the NF-κB or Wnt signaling pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the cytotoxic IC50) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and blocking as per standard protocols.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the SMARCA2 bromodomain.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: DCSM06 AlphaScreen Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) designed to identify and characterize inhibitors of the SMARCA2 bromodomain, such as DCSM06. The assay measures the disruption of the interaction between the His-tagged SMARCA2 bromodomain (BRD) and a biotinylated acetylated histone H4 peptide. This protocol is based on the methods described in the discovery of this compound and is intended for use in high-throughput screening and inhibitor characterization.[1]
Introduction
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in gene regulation through its bromodomain's recognition of acetylated lysine (B10760008) residues on histone tails.[1] Dysregulation of SMARCA2 has been implicated in various cancers, making its bromodomain an attractive target for therapeutic intervention. The AlphaScreen technology offers a sensitive, homogeneous, and high-throughput method to screen for small molecule inhibitors that disrupt the SMARCA2-BRD/histone interaction. This compound was identified as a novel SMARCA2-BRD inhibitor using such an assay.[1] This document outlines the principles and a detailed protocol for this AlphaScreen assay.
Principle of the Assay
The AlphaScreen assay for SMARCA2-BRD inhibition is a competitive binding assay. It utilizes two types of microbeads: a Donor bead coated with Streptavidin and an Acceptor bead coated with Nickel Chelate (Ni-NTA). In the absence of an inhibitor, the His-tagged SMARCA2-BRD binds to the Ni-NTA Acceptor bead, and the biotinylated histone H4 peptide binds to the Streptavidin Donor bead. The interaction between SMARCA2-BRD and the histone peptide brings the Donor and Acceptor beads into close proximity (within 200 nm).
Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen triggers a cascade of energy transfer within the Acceptor bead, culminating in the emission of light at 520-620 nm. When an inhibitor like this compound is present, it binds to the SMARCA2-BRD, preventing its interaction with the histone peptide. This disruption separates the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal. The potency of an inhibitor is determined by the concentration-dependent reduction in the light signal.
Signaling Pathway Diagram
Caption: Mechanism of the this compound AlphaScreen assay.
Data Presentation
The following tables summarize the key quantitative data for the this compound AlphaScreen assay, including inhibitor potencies and assay performance metrics.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | 38.6 |
| This compound-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | Not Reported |
| PFI-3 (Control) | SMARCA2-BRD | AlphaScreen | Not explicitly stated, used at 40 µM for control | Not Reported |
Data sourced from Lu et al., 2018.[1]
Table 2: Assay Performance Metrics
| Parameter | Value | Conditions |
| Z' Factor | > 0.7 | Assessed with 0%, 2%, and 4% DMSO |
| Signal-to-Background (S/B) Ratio | High (exact value not stated, but robust) | Optimized buffer conditions |
| Positive Control | 40 µM PFI-3 | Used for Z' factor calculation |
| Negative Control | DMSO | Used for Z' factor calculation |
Data sourced from Lu et al., 2018.[1]
Experimental Protocols
This section provides a detailed methodology for performing the this compound AlphaScreen assay.
Materials and Reagents
-
Recombinant Protein: His-tagged human SMARCA2 bromodomain (SMARCA2-BRD).
-
Peptide: Biotinylated histone H4 peptide (acetylated). A commonly used sequence is derived from the N-terminus of histone H4, for example, residues 1-21 with acetylation at one or more lysine residues.
-
Assay Plates: 384-well low-volume, white, opaque microplates (e.g., OptiPlate-384).
-
AlphaScreen Beads:
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
-
Assay Buffer (Optimized): 25 mmol/L HEPES pH 8.0, 1% (w/v) Bovine Serum Albumin (BSA), 0.01% (v/v) Triton X-100.
-
Test Compounds: this compound or other potential inhibitors dissolved in DMSO.
-
Control Inhibitor: PFI-3.
-
Plate Reader: A microplate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the assay.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds (e.g., this compound) and the positive control (PFI-3) in DMSO.
-
Using an automated liquid handler or a multichannel pipette, dispense 2.5 µL of the compound solutions or DMSO (for negative and positive controls) into the wells of a 384-well plate.
-
-
Protein Addition:
-
Prepare a solution of His-tagged SMARCA2-BRD at a concentration of 200 nM in the optimized assay buffer.
-
Add 2.5 µL of the SMARCA2-BRD solution to each well of the assay plate.
-
Seal the plate and incubate for 20 minutes at room temperature.
-
-
Peptide Addition:
-
Prepare a solution of the biotinylated histone H4 peptide at a concentration of 100 nM in the optimized assay buffer.
-
Add 5 µL of the peptide solution to each well.
-
Seal the plate and incubate for another 30 minutes at room temperature.
-
-
Bead Addition:
-
Important: Perform this step in subdued light to protect the light-sensitive Donor beads.
-
Prepare a mixture of Streptavidin-Donor beads and Ni-NTA Acceptor beads in the assay buffer. The final concentration of beads in the assay should be optimized according to the manufacturer's instructions (typically 10-20 µg/mL).
-
Add 10 µL of the bead mixture to each well.
-
-
Final Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature in the dark to allow for bead equilibration and signal development.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Set the excitation wavelength to 680 nm and the emission wavelength to a window of 520-620 nm.
-
-
Data Analysis:
-
The raw data (luminescence counts) are collected.
-
The percentage of inhibition is calculated for each compound concentration relative to the positive (PFI-3 at high concentration or no SMARCA2-BRD) and negative (DMSO) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the this compound AlphaScreen assay, a robust method for the discovery and characterization of SMARCA2 bromodomain inhibitors. The provided quantitative data, experimental workflow, and detailed protocol will enable researchers to effectively implement this assay in their drug discovery programs targeting epigenetic modulators.
References
Application Note: Real-Time Kinetic Analysis of DCSM06 Binding to SMARCA2 Bromodomain using Surface Plasmon Resonance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. puremagazine.co.uk [puremagazine.co.uk]
- 10. bio-rad.com [bio-rad.com]
- 11. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for a High-Throughput Screen with DCSM06 to Identify Modulators of Ciliogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cilia are microtubule-based organelles that act as cellular antennae, playing crucial roles in various signaling pathways essential for development and tissue homeostasis. Defects in ciliogenesis, the formation of primary cilia, are associated with a class of human genetic disorders known as ciliopathies. The switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complexes are ATP-dependent machines that regulate gene expression by altering nucleosome positioning.[1][2][3][4][5][6] SMARCA2, a catalytic subunit of the SWI/SNF complex, has emerged as a key regulator of the transcriptional program governing ciliogenesis.[1][2] The SWI/SNF complex, through the activity of subunits like SMARCA2, modulates the expression of master ciliogenic transcription factors, thereby controlling the formation and function of primary cilia.[1][2]
DCSM06 is a known inhibitor of the bromodomain of SMARCA2, with a reported IC50 of 9.7 μM. By targeting SMARCA2, this compound offers a chemical tool to probe the role of chromatin remodeling in ciliogenesis and related signaling pathways. This application note provides a comprehensive framework and detailed protocols for a high-throughput screening (HTS) campaign using this compound as a reference compound to identify novel modulators of ciliogenesis. The workflow encompasses a primary biochemical screen followed by secondary cell-based assays to assess effects on ciliogenesis and relevant signaling pathways, such as Hedgehog and Wnt.
Signaling Pathway Overview
The SWI/SNF complex, containing the ATPase subunit SMARCA2, is recruited to the promoter regions of key ciliogenesis regulatory genes. By remodeling chromatin, it allows for the binding of transcription factors that drive the expression of genes essential for cilia formation. Inhibition of the SMARCA2 bromodomain by compounds like this compound is hypothesized to interfere with this process, leading to a decrease in ciliogenesis.
Caption: SMARCA2's role in promoting ciliogenesis.
Experimental Workflow
The proposed high-throughput screening workflow is a multi-step process designed to identify and characterize compounds that modulate ciliogenesis through the SMARCA2 pathway. The workflow begins with a primary biochemical screen to identify direct inhibitors of the SMARCA2 bromodomain. Hits from the primary screen are then subjected to a series of secondary cell-based assays to confirm their activity on ciliogenesis and to investigate their effects on the downstream Hedgehog and Wnt signaling pathways.
Caption: High-throughput screening workflow.
Data Presentation
Table 1: Primary Screen and Dose-Response Data
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) |
| This compound (Control) | 95.2 ± 3.1 | 9.7 |
| Hit Compound 1 | 92.8 ± 4.5 | 5.2 |
| Hit Compound 2 | 85.1 ± 6.2 | 12.8 |
| Negative Control | 2.5 ± 1.8 | > 100 |
Table 2: Secondary Assay Data for Validated Hits
| Compound ID | Cilia Number (% of Control) | Cilia Length (µm) | Hedgehog Signaling (Fold Change) | Wnt Signaling (Fold Change) |
| This compound (10 µM) | 55.3 ± 5.1 | 2.1 ± 0.3 | 0.6 ± 0.1 | 0.8 ± 0.2 |
| Hit Compound 1 (10 µM) | 48.9 ± 6.3 | 1.9 ± 0.4 | 0.5 ± 0.1 | 0.7 ± 0.1 |
| Vehicle Control | 100 ± 8.2 | 4.5 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
Experimental Protocols
Protocol 1: Primary Screen - AlphaScreen for SMARCA2 Bromodomain Binding
This protocol is adapted from established AlphaScreen assays for bromodomain inhibitors.
Materials:
-
Recombinant His-tagged SMARCA2 bromodomain
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
384-well white opaque assay plates
-
This compound and test compounds
Procedure:
-
Prepare a master mix of His-SMARCA2 bromodomain and biotinylated-H4 peptide in assay buffer.
-
Dispense 5 µL of the master mix into each well of a 384-well plate.
-
Add 50 nL of compounds (this compound as control) or DMSO to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of Anti-His Acceptor beads in assay buffer and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Streptavidin Donor beads in assay buffer and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Protocol 2: Secondary Assay - High-Content Imaging for Ciliogenesis
Materials:
-
hTERT-RPE1 cells
-
DMEM/F12 medium with 10% FBS
-
Serum-free DMEM/F12 medium
-
Primary antibodies: anti-Arl13b (cilia marker), anti-gamma-tubulin (centrosome marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
384-well clear-bottom imaging plates
Procedure:
-
Seed hTERT-RPE1 cells in 384-well imaging plates and grow to confluence.
-
Induce ciliogenesis by serum starvation for 24-48 hours.
-
Treat cells with compounds at desired concentrations for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify the percentage of ciliated cells and cilia length.
Protocol 3: Secondary Assay - Hedgehog Signaling Reporter Assay (Gli-Luciferase)
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase.
-
DMEM with 10% calf serum
-
Low-serum DMEM (0.5% calf serum)
-
Shh-conditioned medium (or Purmorphamine as an agonist)
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white opaque assay plates
Procedure:
-
Seed the reporter cells in 96-well plates.
-
After 24 hours, replace the medium with low-serum medium containing the test compounds.
-
Incubate for 2 hours, then add Shh-conditioned medium to stimulate the pathway.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
Protocol 4: Secondary Assay - Wnt Signaling Reporter Assay (TCF/LEF-Luciferase)
Materials:
-
HEK293T cells
-
TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid
-
Transfection reagent
-
DMEM with 10% FBS
-
Wnt3a-conditioned medium (or CHIR99021 as an agonist)
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white opaque assay plates
Procedure:
-
Co-transfect HEK293T cells with the TCF/LEF reporter and Renilla luciferase plasmids in 96-well plates.
-
After 24 hours, replace the medium with medium containing the test compounds.
-
Incubate for 2 hours, then add Wnt3a-conditioned medium to stimulate the pathway.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
Logical Relationships in the Screening Cascade
The screening cascade is designed with a logical progression from a target-based primary assay to more physiologically relevant cell-based secondary assays. A positive hit in the primary screen suggests direct interaction with the target (SMARCA2 bromodomain). The secondary assays then validate the functional consequences of this interaction on the biological process of interest (ciliogenesis) and related signaling pathways.
Caption: Logical flow of the screening cascade.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Epigenetic regulation of cilia stability and kidney development by the chromatin remodeling SWI/SNF complex in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Chromatin remodeling - Wikipedia [en.wikipedia.org]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of DCSM06
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06 is a novel small molecule inhibitor targeting the bromodomain (BRD) of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complex.[1][2] The SWI/SNF complex plays a fundamental role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[1][2] this compound was identified through a high-throughput AlphaScreen assay and has been characterized as a direct binder of the SMARCA2 bromodomain.[1][2][3] These application notes provide a comprehensive guide for the in vitro experimental design to further elucidate the mechanism of action and therapeutic potential of this compound.
A particularly promising therapeutic strategy for SMARCA2 inhibitors lies in the concept of synthetic lethality. Many cancers exhibit loss-of-function mutations in SMARCA4, a paralog of SMARCA2. These SMARCA4-deficient tumors become highly dependent on the remaining SMARCA2 activity for survival.[4][5] Targeting SMARCA2 with inhibitors like this compound in such cancers is a promising approach for selective cancer cell killing.[4][5]
Data Presentation
The following tables summarize the quantitative data for this compound and its more potent derivative, this compound-05, from biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound and Derivatives against SMARCA2-BRD
| Compound | IC50 (μM) | Assay |
| This compound | 39.9 ± 3.0 | AlphaScreen |
| This compound-05 | 9.0 ± 1.4 | AlphaScreen |
Data sourced from Lu T, et al., Acta Pharmacol Sin, 2018.[1][2]
Table 2: In Vitro Binding Affinity of this compound and Derivatives to SMARCA2-BRD
| Compound | Kd (μM) | Assay |
| This compound | 38.6 | Surface Plasmon Resonance (SPR) |
| This compound-05 | 22.4 | Surface Plasmon Resonance (SPR) |
Data sourced from Lu T, et al., Acta Pharmacol Sin, 2018.[1][3]
Signaling Pathway
Inhibition of the SMARCA2 bromodomain by this compound is expected to disrupt the normal function of the SWI/SNF complex in chromatin remodeling. This can lead to alterations in gene expression, affecting pathways crucial for cancer cell proliferation and survival. One such pathway that is frequently influenced by SWI/SNF activity is the Wnt/β-catenin signaling cascade.[6][7][8][9][10]
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflows
A logical workflow for the in vitro characterization of this compound would involve confirming its biochemical activity, assessing its effects on cancer cells, and elucidating its molecular mechanism of action.
Caption: General experimental workflow for this compound in vitro studies.
Experimental Protocols
AlphaScreen Assay for SMARCA2-BRD Inhibition
This protocol is adapted from the original high-throughput screening method used to identify this compound.[1]
Materials:
-
384-well OptiPlates (PerkinElmer)
-
Recombinant SMARCA2-BRD protein
-
Biotinylated histone H4 peptide
-
Nickel-chelate acceptor beads (PerkinElmer)
-
Streptavidin-conjugated donor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
-
This compound stock solution in DMSO
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the compound dilutions or assay buffer (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of 200 nM SMARCA2-BRD protein to each well.
-
Seal the plate and incubate at room temperature for 20 minutes.
-
Add 5 µL of biotinylated H4 peptide to a final concentration of 100 nM.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
In subdued light, prepare a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values using a suitable data analysis software (e.g., GraphPad Prism).
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for confirming the direct binding of this compound to SMARCA2-BRD.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant SMARCA2-BRD protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO, diluted in running buffer
Procedure:
-
Immobilize the SMARCA2-BRD protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay is proposed to evaluate the effect of this compound on the viability of cancer cell lines, particularly those with SMARCA4 mutations.
Materials:
-
Selected cancer cell lines (e.g., SMARCA4-deficient and SMARCA4-wildtype non-small cell lung cancer lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for 72 hours (or other desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Target Protein Expression
This protocol is to assess the impact of this compound on the expression levels of key proteins in the SMARCA2 and Wnt/β-catenin signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Wnt/β-catenin Signaling Luciferase Reporter Assay
This assay will determine if this compound modulates the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution in DMSO
-
Wnt3a conditioned medium (as a pathway activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound in the presence or absence of Wnt3a conditioned medium.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Analyze the dose-dependent effect of this compound on Wnt/β-catenin signaling.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preludetx.com [preludetx.com]
- 5. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapiencetherapeutics.com [sapiencetherapeutics.com]
- 7. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers | Semantic Scholar [semanticscholar.org]
- 8. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (also known as BRM) is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome structure. Dysregulation of the SWI/SNF complex is implicated in a variety of human cancers. Notably, in cancers with loss-of-function mutations in the paralogous ATPase subunit SMARCA4 (also known as BRG1), tumor cells often exhibit a synthetic lethal dependency on the remaining SMARCA2 activity for survival. This has positioned SMARCA2 as a promising therapeutic target.
DCSM06 is a small molecule inhibitor of the SMARCA2 bromodomain, a protein module that recognizes acetylated lysine (B10760008) residues on histones and other proteins, thereby tethering the SWI/SNF complex to specific chromatin regions. While this compound and its more potent analog, this compound-05, have served as valuable chemical tools to probe the function of the SMARCA2 bromodomain, research has shown that inhibition of the bromodomain alone is insufficient to elicit a robust anti-proliferative response in cancer cells.[1] This has spurred the development of next-generation molecules, particularly Proteolysis Targeting Chimeras (PROTACs), that utilize SMARCA2 bromodomain binders as a "warhead" to induce the targeted degradation of the entire SMARCA2 protein. These SMARCA2 degraders have demonstrated significant preclinical efficacy in SMARCA4-deficient cancer models, validating the therapeutic strategy of targeting SMARCA2 in this context.[1][2]
These application notes provide an overview of the use of this compound and related SMARCA2-targeting compounds, with a focus on advanced applications of PROTAC degraders in the study of SMARCA2-related diseases. Detailed protocols for key experiments are provided to facilitate the practical application of these powerful research tools.
Data Presentation
Table 1: Biochemical and Cellular Activity of SMARCA2 Bromodomain Inhibitors
| Compound | Assay Type | Target | IC50 (μM) | Kd (μM) | Reference |
| This compound | AlphaScreen | SMARCA2-BRD | 39.9 ± 3.0 | - | [3][4] |
| This compound | Surface Plasmon Resonance (SPR) | SMARCA2-BRD | - | 38.6 | [3][4] |
| This compound-05 | AlphaScreen | SMARCA2-BRD | 9.0 ± 1.4 | - | [3][4] |
| This compound-05 | Surface Plasmon Resonance (SPR) | SMARCA2-BRD | - | 22.4 | [3][4] |
Table 2: Cellular Activity of Selected SMARCA2 PROTAC Degraders in SMARCA4-Deficient/-Mutant Cell Lines
| Degrader | Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Growth Inhibition IC50 (nM) | Reference |
| YDR1 | H1792 (Lung) | Wild-type | 69 (24h) | 87 | - | [3] |
| YD54 | H1792 (Lung) | Wild-type | 8.1 (24h) | 98.9 | - | [3] |
| YDR1 | H322 (Lung) | Mutant | 6.4 | 99.2 | - | [3] |
| YD54 | H322 (Lung) | Mutant | 1.0 | 99.3 | - | [3] |
| AU-SM2-1 | SK-HEP-1 (Liver) | Mutant | 7.04 | - | 58 | [5] |
| AU-SM2-1 | RERF-LC-A1 (Lung) | Mutant | 3.7 | - | 2 | [5] |
| A947 | SW1573 (Lung) | - | 0.039 | 96 | - | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to the study of SMARCA2-related diseases using this compound and SMARCA2 degraders.
Experimental Protocols
AlphaScreen™ Assay for SMARCA2 Bromodomain Inhibitor Screening
This protocol is adapted from the methods used for the discovery of this compound and is suitable for high-throughput screening of SMARCA2 bromodomain inhibitors.[3][4]
Materials:
-
Recombinant human SMARCA2 bromodomain (BRD) protein
-
Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-6xHis antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Prepare a solution of SMARCA2-BRD and biotinylated H4 peptide in assay buffer.
-
Add 2.5 µL of the protein-peptide mix to each well of the 384-well plate.
-
Add 50 nL of test compounds at various concentrations (or DMSO as a control) to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer, protected from light.
-
Add 2.5 µL of the bead suspension to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision® multimode plate reader (PerkinElmer) or a similar instrument capable of AlphaScreen detection.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of SMARCA2 Protein Degradation
This protocol is designed to quantify the extent of SMARCA2 protein degradation in cultured cells following treatment with a PROTAC degrader.[7]
Materials:
-
SMARCA4-deficient cancer cell line (e.g., NCI-H1693, SK-HEP-1)
-
Complete cell culture medium
-
SMARCA2 PROTAC degrader (e.g., YDR1, A947) dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the SMARCA2 degrader (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of remaining SMARCA2 protein relative to the DMSO-treated control to determine DC50 and Dmax values. The membrane can be stripped and re-probed for SMARCA4 to assess selectivity.
Cell Viability (MTT/CellTiter-Glo®) Assay
This protocol measures the effect of SMARCA2 inhibitors or degraders on the proliferation and viability of cancer cells.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound, SMARCA2 degrader) dissolved in DMSO
-
96-well clear-bottom or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a prolonged period (e.g., 5-7 days), including a DMSO vehicle control.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the readings to the DMSO control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Quantitative PCR (qPCR) for Target Gene Expression Analysis
This protocol is used to measure changes in the expression of SMARCA2 target genes following treatment with an inhibitor or degrader. Downregulation of genes such as KRT80 and AXL has been observed upon SMARCA2 degradation.
Materials:
-
Treated cells from the Western blot or a separate experiment
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (KRT80, AXL) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and synthesize cDNA according to the manufacturers' protocols.
-
qPCR Reaction: Set up the qPCR reactions with the cDNA template, primers, and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.
Conclusion
This compound and its derivatives have been instrumental in elucidating the role of the SMARCA2 bromodomain. The evolution of this research has led to the development of highly potent and selective SMARCA2 PROTAC degraders, which represent a promising therapeutic strategy for SMARCA4-deficient cancers. The protocols and data presented here provide a comprehensive resource for researchers to further investigate the function of SMARCA2 in health and disease and to advance the development of novel therapeutics targeting this key epigenetic regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. preludetx.com [preludetx.com]
Application Notes and Protocols: Detecting Protein Level Changes Induced by DCSM06 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06 has been identified as a small molecule inhibitor of the bromodomain of SWI/SNF chromatin remodeling complex subunit SMARCA2[1][2]. The SWI/SNF complex plays a critical role in regulating gene expression by altering chromatin structure, making DNA more accessible to transcription factors[3][4][5][6]. Inhibition of the SMARCA2 bromodomain is expected to modulate the transcription of target genes and consequently alter the expression levels of their corresponding proteins. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the protein levels of its direct target, SMARCA2, and key downstream proteins potentially regulated by the SWI/SNF complex, such as c-Myc and Cyclin D1.
The oncoprotein c-Myc is a transcription factor involved in cell proliferation, and its expression can be influenced by chromatin remodeling complexes[3][4]. Cyclin D1, a key regulator of the cell cycle, has also been shown to be regulated by components of the SWI/SNF complex[7][8]. Therefore, examining the protein levels of SMARCA2, c-Myc, and Cyclin D1 can provide valuable insights into the mechanism of action of this compound.
Experimental Design and Workflow
A typical experiment to assess the effect of this compound on protein levels involves treating cultured cells with the compound and subsequently harvesting cell lysates for Western blot analysis. The workflow can be summarized as follows:
Caption: A generalized workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to be sensitive to SWI/SNF inhibition) in appropriate culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on Protein Levels
| Treatment Concentration (µM) | Relative SMARCA2 Level (Normalized to Loading Control) | Relative c-Myc Level (Normalized to Loading Control) | Relative Cyclin D1 Level (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| 1 | 0.85 ± 0.06 | 0.92 ± 0.07 | 0.95 ± 0.05 |
| 5 | 0.62 ± 0.04 | 0.75 ± 0.05 | 0.81 ± 0.04 |
| 10 | 0.41 ± 0.03 | 0.53 ± 0.04 | 0.62 ± 0.03 |
| 25 | 0.25 ± 0.02 | 0.38 ± 0.03 | 0.45 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
The proposed mechanism of action for this compound involves the inhibition of the SMARCA2 bromodomain, which is part of the SWI/SNF complex. This inhibition is hypothesized to affect the transcription of target genes like MYC and CCND1, leading to a decrease in their respective protein levels.
Caption: Proposed signaling pathway of this compound action.
Conclusion
The provided Western blot protocol offers a robust framework for investigating the molecular effects of the SMARCA2 inhibitor, this compound. By quantifying the changes in SMARCA2, c-Myc, and Cyclin D1 protein levels, researchers can gain valuable insights into the compound's on-target engagement and its downstream functional consequences. This information is crucial for the continued development and characterization of this compound as a potential therapeutic agent.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMARCC2 combined with c-Myc inhibits the migration and invasion of glioma cells via modulation of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preludetx.com [preludetx.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing DCSM06 for Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCSM06 is a novel small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] The SMARCA2 bromodoin specifically recognizes acetylated lysine (B10760008) residues on histone tails, a key mechanism in the regulation of gene expression.[2][3] By inhibiting the SMARCA2 bromodomain, this compound provides a powerful tool to investigate the role of this specific protein-histone interaction in chromatin dynamics and gene transcription.
This document provides detailed application notes and a protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to study the impact of SMARCA2 bromodomain inhibition on the genomic localization of chromatin-associated proteins.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recruitment of the SMARCA2-containing SWI/SNF complex to specific genomic loci characterized by acetylated histones. This targeted inhibition allows for the precise dissection of SMarCA2-dependent gene regulation.
Caption: this compound competitively inhibits the binding of the SMARCA2 bromodomain to acetylated histones.
Applications in ChIP Assays
This compound can be employed in ChIP assays to:
-
Validate Target Engagement: Demonstrate that inhibition of the SMARCA2 bromodomain by this compound leads to the displacement of SMARCA2 from its target gene promoters.
-
Elucidate Gene Regulatory Networks: Identify genes that are regulated by the SMARCA2 bromodomain-dependent chromatin binding.
-
Screen for Drug Efficacy: Assess the effectiveness of this compound and its analogs in disrupting SMARCA2 chromatin localization in a cellular context.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and inhibitory concentration of this compound and its more potent derivative, this compound-05. This data is essential for determining appropriate concentrations for cell-based assays.
| Compound | Target | Assay Type | IC50 (μM) | Kd (μM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - | [1][2][3] |
| This compound | SMARCA2-BRD | SPR | - | 38.6 | [1][2][3] |
| This compound-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - | [1][2][3] |
| This compound-05 | SMARCA2-BRD | SPR | - | 22.4 | [4] |
Experimental Protocol: ChIP Assay with this compound Treatment
This protocol outlines a typical ChIP experiment to investigate the effect of this compound on the association of a protein of interest (e.g., SMARCA2 itself, or a known interacting partner) with a specific genomic region.
Caption: Workflow for a chromatin immunoprecipitation (ChIP) assay incorporating this compound treatment.
Materials
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for Cross-linking: 37% Formaldehyde (B43269), 1M Glycine (B1666218).[5][6]
-
Buffers: Cell Lysis Buffer, Nuclear Lysis Buffer, Dilution Buffer, Wash Buffers, Elution Buffer (specific recipes below).[5][6][7]
-
Antibodies: ChIP-grade antibody against the protein of interest, Normal IgG (as a negative control).
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[5][6]
-
Enzymes: RNase A, Proteinase K.[8]
-
DNA Purification Kit
-
qPCR reagents or NGS library preparation kit
Buffer Recipes
| Buffer | Composition |
| Cell Lysis Buffer | 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, Protease Inhibitors |
| Nuclear Lysis Buffer | 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, Protease Inhibitors |
| Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1) |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 |
Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). The optimal concentration and time should be determined empirically.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[5][6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[5][6]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Scrape cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-1000 bp.[7] Optimization of sonication conditions is critical for each cell type and sonicator.
-
Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add the ChIP-grade antibody or Normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and sequentially wash with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution:
-
Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C.[7]
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control and incubate overnight at 65°C to reverse the cross-links.
-
-
DNA Purification:
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target and control genomic regions.
-
Alternatively, perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.[9]
-
Data Analysis and Expected Outcomes
Upon successful completion of the ChIP-qPCR, a significant reduction in the enrichment of the target protein at its known genomic loci is expected in the this compound-treated samples compared to the vehicle-treated controls. This would indicate that this compound effectively displaces the protein from chromatin.
Caption: Expected experimental outcome of using this compound in a ChIP assay.
By following these guidelines and protocols, researchers can effectively utilize this compound as a chemical probe to explore the intricate roles of the SMARCA2 bromodomain in health and disease.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for DCSM06 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, validated protocols for the treatment of primary cell cultures with DCSM06 are not extensively documented in publicly available literature. The following application notes and protocols are based on the known mechanism of this compound and general best practices for using small molecule inhibitors in primary cell culture. Researchers should use this as a guide and perform initial dose-response and time-course experiments to determine the optimal conditions for their specific primary cell type and experimental goals.
Introduction to this compound
This compound is a small molecule inhibitor targeting the bromodomain of SWI/SNF chromatin remodeling complex SMARCA2 (also known as BRM).[1] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, such as those on histone tails, playing a crucial role in the regulation of gene transcription.[2] By inhibiting the SMARCA2 bromodomain, this compound can modulate the expression of genes regulated by this chromatin remodeler. Its potential as a chemical probe for studying SMARCA2 function is significant, particularly in disease models where SMARCA2 activity is dysregulated.[3][4]
A more potent derivative, this compound-05, has also been identified through similarity-based analog searching.[2][3] These compounds can be valuable tools for investigating the biological roles of SMARCA2 in various cellular processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its more potent analog, this compound-05, based on in vitro assays. It is important to note that these values were not determined in primary cell cultures and should be used as a starting point for optimization.
| Compound | Target | Assay Type | IC50 (μM) | Kd (μM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - | [3][4] |
| This compound | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | - | 38.6 | [3][4][5] |
| This compound-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - | [2][3] |
| This compound-05 | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | - | 22.4 | [6] |
Experimental Protocols
The following are generalized protocols for the use of a small molecule inhibitor like this compound in primary cell cultures. These should be adapted and optimized for the specific primary cell type and experimental design.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Refer to the manufacturer's datasheet for solubility information.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Determining Optimal Concentration (Dose-Response Assay)
This protocol is crucial for identifying the effective and non-toxic concentration range of this compound for your primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.[7]
-
Compound Dilution: Prepare a 2-fold or 3-fold serial dilution of this compound in your cell culture medium. A typical starting range could be from 100 µM down to the nanomolar range.[7]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.
-
Treatment: Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[7]
-
Cytotoxicity Assay: Assess cell viability using a suitable assay such as MTT, LDH, or a live/dead staining kit according to the manufacturer's instructions.[7]
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For subsequent functional assays, use concentrations below the cytotoxic threshold.
Protocol 3: Functional Assay with this compound Treatment
-
Cell Preparation: Seed primary cells in the appropriate culture vessel (e.g., multi-well plates, flasks) and allow them to reach the desired confluency.
-
Treatment: Treat the cells with the pre-determined optimal concentration(s) of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period based on your experimental goals (e.g., to observe changes in gene expression, protein levels, or cell phenotype).
-
Downstream Analysis: Following incubation, harvest the cells for your chosen downstream analysis, such as:
-
Gene Expression Analysis: RNA extraction followed by qRT-PCR or RNA-sequencing.
-
Protein Analysis: Cell lysis for Western blotting, ELISA, or mass spectrometry.
-
Phenotypic Assays: Imaging-based assays, proliferation assays, or migration assays.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway involving SMARCA2 and a general experimental workflow for evaluating this compound in primary cells.
Caption: Hypothetical signaling pathway of SMARCA2 inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Simulation of DCSM06 with SMARCA2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of the small molecule inhibitor DCSM06 with the bromodomain of SMARCA2 (SMARCA2-BRD). This document is intended to guide researchers in replicating and expanding upon existing findings to facilitate the discovery and development of novel therapeutics targeting the SWI/SNF chromatin remodeling complex.
Introduction
SMARCA2, a critical catalytic subunit of the switch/sucrose non-fermenting (SWI/SNF) chromatin remodeling complexes, plays a pivotal role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histone tails via its bromodomain (BRD).[1][2][3] The dysregulation of SMARCA2 has been implicated in various diseases, including several types of cancer.[1][2][3] The small molecule this compound has been identified as a novel inhibitor of the SMARCA2 bromodomain, presenting a promising starting point for the development of targeted therapies.[1][2][3] Molecular docking simulations are instrumental in elucidating the binding mode of inhibitors like this compound and guiding further medicinal chemistry optimization.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between this compound and its more potent analog, this compound-05, with the SMARCA2 bromodomain.
| Compound | IC50 (μmol/L) | Kd (μmol/L) |
| This compound | 39.9 ± 3.0[1][2] | 38.6[1][2] |
| This compound-05 | 9.0 ± 1.4[1][2] | 22.4[4] |
Signaling Pathway of SMARCA2
SMARCA2 is an integral component of the SWI/SNF complex, a key regulator of chromatin structure and gene expression. The bromodomain of SMARCA2 specifically recognizes acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. This action alters chromatin accessibility, influencing the transcription of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. The inhibition of the SMARCA2 bromodomain by small molecules like this compound can disrupt these processes, making it a potential therapeutic strategy for diseases driven by aberrant SWI/SNF function.
Caption: SMARCA2 signaling pathway and point of inhibition.
Experimental Protocols
This section provides a detailed protocol for the molecular docking simulation of this compound with the SMARCA2 bromodomain. The protocol is based on the methodology reported for the more potent analog, this compound-05, and established practices for small molecule docking with bromodomains.[2][5]
Software and Hardware Requirements
-
Molecular Modeling Software: Maestro (Schrödinger LLC) or similar software (e.g., AutoDock, GOLD).[2]
-
Hardware: A high-performance computing workstation is recommended for efficient docking calculations.
Preparation of the Protein Structure
-
Obtain Crystal Structure: Download the crystal structure of the SMARCA2 bromodomain from the Protein Data Bank (PDB). The recommended PDB ID is 5DKC .[2][5] This structure is in complex with a ligand, which will help define the binding site.
-
Protein Preparation:
-
Load the PDB file into the molecular modeling software.
-
Remove the co-crystallized ligand and any water molecules that are not involved in key interactions.
-
Add hydrogen atoms to the protein.
-
Assign correct bond orders and formal charges.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand Structure
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound. This can be drawn using a chemical sketcher or downloaded from a chemical database like PubChem.
-
Ligand Preparation:
-
Generate a 3D conformation of the this compound molecule.
-
Assign correct bond orders and formal charges.
-
Perform a conformational search and energy minimization of the ligand to obtain a low-energy conformation.
-
Molecular Docking Simulation
-
Grid Generation:
-
Define the binding site on the SMARCA2 bromodomain. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Generate a receptor grid that encompasses the entire binding pocket. A typical grid box size would be 20 x 20 x 20 Å, centered on the binding site.
-
-
Docking Protocol Validation (Optional but Recommended):
-
To validate the docking protocol and scoring function, redock the co-crystallized ligand (PFI-3 for PDB ID 5DKC) back into the binding site.[2][5]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6]
-
-
Ligand Docking:
-
Dock the prepared this compound ligand into the generated receptor grid.
-
Use a flexible docking algorithm to allow for conformational changes in the ligand.
-
Generate a set of possible binding poses (e.g., 10-20 poses).
-
-
Scoring and Pose Selection:
-
The docking software will score each generated pose based on a scoring function that estimates the binding affinity.
-
Select the best-ranked pose for further analysis. Visual inspection is crucial to ensure the pose is chemically reasonable and makes appropriate interactions with the protein.
-
Analysis of Docking Results
-
Binding Mode Analysis:
-
Visualize the docked pose of this compound within the SMARCA2 bromodomain binding pocket.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For SMARCA2, interactions with key residues like F1409 are expected to be important.[2]
-
-
Interaction Diagram:
-
Generate a 2D interaction diagram to clearly illustrate the specific amino acid residues involved in binding and the nature of the interactions.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the molecular docking simulation of this compound with SMARCA2.
Caption: Molecular docking experimental workflow.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of DCSM06 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The novel SMARCA2 bromodomain inhibitor, DCSM06, holds significant promise in epigenetic research and therapeutic development. However, its poor solubility in aqueous solutions presents a common hurdle for investigators. This technical support center provides a comprehensive guide to troubleshooting solubility issues, offering detailed protocols and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: Enhancing this compound Solubilization
Difficulties in dissolving this compound can lead to inaccurate concentration assessments and compromised experimental results. The following section provides a systematic approach to overcoming these challenges.
Common Issues and Recommended Solutions
Issue 1: this compound precipitates out of solution when diluted in aqueous media.
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Root Cause: this compound is a hydrophobic molecule with limited solubility in water-based buffers. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to crash out.
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Solution: Employ a stepwise dilution strategy. First, prepare a high-concentration stock solution in 100% DMSO. Then, create intermediate dilutions in a co-solvent system before the final dilution into your aqueous experimental medium. The use of surfactants or specific organic solvents can also be beneficial. For in vivo studies, formulation vehicles containing agents like PEG400 and Tween 80 are often necessary to maintain solubility.
Issue 2: Inconsistent results in cell-based assays.
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Root Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an uneven concentration of the compound across different wells of an assay plate.
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Solution: After final dilution into cell culture media, vortex the solution thoroughly and visually inspect for any signs of precipitation before adding it to the cells. Consider a brief sonication step to aid dispersion. It is also crucial to prepare fresh dilutions for each experiment to avoid issues with compound stability and precipitation over time.
Quantitative Solubility Data
| Solvent/Vehicle | Anticipated Solubility | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | High | Primary stock solutions (e.g., 10-50 mM) | Hygroscopic; can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | Moderate | Intermediate dilutions | Can be used as a co-solvent with aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Very Low | Final working solutions (with co-solvents) | Direct dilution of DMSO stock is likely to cause precipitation. |
| PEG400 | High | Co-solvent for in vivo formulations | A common vehicle component to improve solubility of hydrophobic drugs. |
| Tween 80 | N/A (Surfactant) | Additive for in vivo formulations | Acts as a surfactant to maintain the compound in suspension. |
| Carboxymethyl cellulose (B213188) (0.2%) | N/A (Suspending Agent) | Additive for in vivo formulations | Helps to create a uniform suspension for oral administration. |
Experimental Protocols
Adherence to a well-defined protocol for solution preparation is critical for reproducibility.
Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock, weigh 3.2446 mg of this compound (Molecular Weight: 324.46 g/mol ).
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Solvent Addition: Add the calculated volume of 100% DMSO to the tube.
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Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can be used to facilitate dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous medium for cell culture experiments. The final DMSO concentration should be kept low (typically ≤0.1%) to minimize solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM DMSO stock solution in cell culture medium without serum. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of serum-free medium.
-
Final Dilution: Further dilute the intermediate stock to the desired final concentration in complete cell culture medium (containing serum). For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of complete medium.
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Mixing: Gently vortex the final working solution and visually inspect for any signs of precipitation.
-
Application: Add the final working solution to the cells immediately after preparation.
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptual understanding of the experimental and biological context of this compound, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of this compound action.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for my cell-based experiments?
A1: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid cytotoxic effects. However, the sensitivity of different cell lines to DMSO can vary, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific cell model.
Q2: Can I dissolve this compound directly in water or PBS?
A2: It is not recommended to dissolve this compound directly in aqueous buffers like water or PBS due to its low solubility, which will likely result in an incomplete dissolution and inaccurate concentration. A high-concentration stock solution should first be prepared in an organic solvent such as DMSO.
Q3: My this compound solution appears cloudy after dilution in my experimental buffer. What should I do?
A3: Cloudiness or visible precipitation indicates that the compound is not fully soluble at that concentration in your chosen buffer. You can try to aid dissolution by vortexing or gentle sonication. If the issue persists, you may need to lower the final concentration of this compound or incorporate a co-solvent in your dilution scheme.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Q5: Is there a difference in solubility between this compound and its analogue, this compound-05?
A5: While this compound and this compound-05 are structurally similar, there may be slight differences in their physicochemical properties, including solubility. However, the general principles of using DMSO for stock solutions and considering co-solvents for aqueous dilutions apply to both compounds. Protocols developed for this compound-05 can serve as a good starting point for optimizing the solubilization of this compound.
Technical Support Center: Optimizing DCSM06 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DCSM06, a small molecule inhibitor of the SMARCA2 bromodomain, for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the bromodomain of SMARCA2 (also known as BRM), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] By binding to the bromodomain, this compound prevents the recognition of acetylated lysine (B10760008) residues on histone tails, thereby interfering with chromatin remodeling and the regulation of gene expression.[1][2]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For a new compound like this compound in a specific cell line, it is recommended to start with a broad concentration range to determine the dose-response curve. A logarithmic or semi-logarithmic dilution series, for example, from 10 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your particular experimental setup.
Q3: How does the biochemical IC50 of this compound relate to its effective concentration in cells?
A3: The biochemical IC50 value represents the concentration of an inhibitor required to reduce the activity of a purified enzyme or protein by 50% in an in vitro assay. This compound has a reported biochemical IC50 of approximately 39.9 µM for the SMARCA2 bromodomain.[1][2][3] However, the effective concentration in a cell-based assay (cellular potency) can be influenced by several factors, including cell membrane permeability, efflux pumps, and intracellular metabolism. Therefore, the biochemical IC50 should be considered a starting point, and the optimal concentration must be determined empirically in your cell line of interest.
Q4: Is there a more potent analog of this compound available?
A4: Yes, a more potent derivative, this compound-05, has been identified with a biochemical IC50 value of approximately 9.0 µM.[1][3] If you are not observing a desired effect with this compound, consider using this more potent analog.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher concentration range, up to 100 µM. Consider using the more potent analog, this compound-05. |
| Compound instability. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Insensitive cell line or assay. | Confirm that your cell line expresses SMARCA2. Use a positive control compound known to elicit a response in your assay to verify assay performance. |
| Poor cell permeability. | The compound may not be efficiently crossing the cell membrane. While not reported for this compound, this is a common issue for small molecules. Consider using cell lines with lower efflux pump activity or assays with longer incubation times. |
Issue 2: High cytotoxicity observed at all tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration. A related compound (compound 46) showed a cytotoxic IC50 of 4.22 µM in HGC-27 cells.[2][4] Use this as a guide to select a starting concentration range well below the toxic threshold for your initial functional assays. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to a compound. Always determine the cytotoxicity profile of this compound in your specific cell line. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates as they are more prone to evaporation and temperature fluctuations. |
| Variability in compound stock. | Prepare a large batch of concentrated stock solution and aliquot it to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its more potent analog, this compound-05.
Table 1: Biochemical Potency of this compound and Analogs
| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd, µM) | Reference |
| This compound | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | 38.6 | [1][2][3] |
| This compound-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | 22.4 | [1][3] |
Table 2: Cellular Potency of a this compound-Related Compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time (hrs) | Reference |
| Compound 46 | HGC-27 | Alamar Blue (Cytotoxicity) | 4.22 | 72 | [2][4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control with 0.1% DMSO).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Dose-Response Experiment for a Functional Readout (e.g., Gene Expression)
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Cell Seeding and Treatment: Follow steps 1-3 from the cytotoxicity protocol, using a concentration range below the determined CC50.
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Incubation: Incubate the cells for a time point determined to be optimal for observing changes in your functional readout (this may require a time-course experiment).
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Functional Assay: Perform the desired assay, for example:
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Gene Expression Analysis (qPCR): Lyse the cells, extract RNA, perform reverse transcription to generate cDNA, and then conduct quantitative PCR for your target gene(s) of interest.
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Western Blot: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against your protein of interest.
-
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Data Analysis: Plot the functional response (e.g., relative gene expression) against the log of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Simplified signaling pathway of the SMARCA2-containing SWI/SNF complex.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
How to improve the potency of DCSM06 derivatives
Disclaimer: Information regarding "DCSM06 derivatives" is not publicly available. The following content is a generalized framework based on common strategies for improving the potency of small molecule drug candidates. Researchers should adapt these principles to their specific findings on this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vitro potency with our initial this compound derivatives. What are the common first steps to address this?
A1: Low initial potency is a common challenge in early drug discovery. A systematic approach is recommended, starting with a confirmation of the primary assay's reliability. Subsequently, a multi-pronged strategy involving structural modifications and a deeper understanding of the target interaction should be employed.
Initial Troubleshooting Steps:
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Assay Validation: Ensure the in vitro assay is robust and reproducible. Run appropriate positive and negative controls and confirm the signal-to-noise ratio is adequate.
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Compound Purity and Integrity: Verify the purity and structural integrity of the synthesized this compound derivatives using methods like LC-MS and NMR. Degradation or impurities can lead to artificially low potency readings.
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Structure-Activity Relationship (SAR) Analysis: Begin by exploring modifications to peripheral functional groups of the this compound core structure. This can help identify key pharmacophoric features and areas amenable to potency-enhancing modifications.
Q2: Our this compound derivatives show good target engagement in biochemical assays but fail to translate to cell-based assay potency. What could be the issue?
A2: A discrepancy between biochemical and cell-based assay results often points to issues with cell permeability, efflux by transporters, or intracellular metabolism of the compound.
Troubleshooting Cellular Potency:
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Cell Permeability: Assess the permeability of your derivatives using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pump Activity: Determine if your compounds are substrates for common efflux pumps (e.g., P-glycoprotein) using cell lines that overexpress these transporters.
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Metabolic Stability: Evaluate the metabolic stability of the derivatives in liver microsomes or hepatocytes to identify potential metabolic liabilities.
Troubleshooting Guides
Guide 1: Improving Target Binding Affinity
This guide outlines a workflow for enhancing the direct interaction between this compound derivatives and their molecular target.
Workflow for Enhancing Target Affinity
Caption: Workflow for improving target binding affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
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Preparation:
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Dialyze the purified target protein and the this compound derivative into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
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Determine the accurate concentrations of the protein and the compound.
-
-
ITC Experiment:
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Load the protein solution into the sample cell of the calorimeter.
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Load the this compound derivative solution into the injection syringe.
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Perform a series of injections of the derivative into the protein solution.
-
-
Data Analysis:
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Integrate the heat changes associated with each injection.
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Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Guide 2: Enhancing Cellular Permeability and Reducing Efflux
This guide provides a structured approach to optimizing the physicochemical properties of this compound derivatives to improve their ability to cross cell membranes and evade efflux pumps.
Workflow for Optimizing Cellular Activity
Caption: Workflow for improving cellular potency.
Data Presentation: Physicochemical Properties and Permeability
| Derivative | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) |
| This compound-01 | 3.5 | 110 | 5 | 1.5 |
| This compound-02 | 4.2 | 95 | 15 | 4.8 |
| This compound-03 | 2.8 | 125 | 50 | 0.8 |
Signaling Pathway Considerations
Assuming this compound derivatives are designed to inhibit an intracellular kinase (a common drug target), understanding the upstream and downstream signaling events is crucial for interpreting cellular assay results.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Hypothetical signaling pathway for a this compound kinase inhibitor.
Technical Support Center: Overcoming Off-Target Effects of DCSM06
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DCSM06, a novel inhibitor of the SMARCA2 bromodomain.[1][2][3] By understanding and mitigating these effects, researchers can ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the bromodomain of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] It was identified through a high-throughput AlphaScreen assay and binds directly to the SMARCA2 bromodomain, preventing its interaction with acetylated lysine (B10760008) residues on histones and other proteins.[1][2] This disruption of chromatin binding is the intended mechanism to modulate gene expression.[4]
Q2: What are the potential off-target effects of this compound?
A2: While a specific off-target profile for this compound has not been extensively published, potential off-target effects can be inferred from the broader class of bromodomain inhibitors. These may include:
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Binding to other bromodomain-containing proteins: The human proteome contains numerous proteins with bromodomains, and at higher concentrations, this compound might interact with bromodomains other than that of SMARCA2.
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Interaction with kinases: Some small molecule inhibitors have been shown to have cross-reactivity with protein kinases.
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Unforeseen interactions: As with any small molecule, there is a possibility of binding to other proteins or cellular components that are structurally unrelated to the intended target.
Q3: What are the initial signs in my experiment that might suggest off-target effects of this compound?
A3: Several experimental observations could indicate that the observed phenotype is due to off-target effects:
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Discrepancy with genetic knockdown: The phenotype observed with this compound treatment is significantly different from the phenotype observed with siRNA or CRISPR-mediated knockdown of SMARCA2.
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Lack of a clear dose-response relationship: The observed effect does not correlate with increasing concentrations of this compound, or a very high concentration is required to see the effect.
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Use of a structurally distinct SMARCA2 inhibitor yields different results: If another validated SMARCA2 bromodomain inhibitor with a different chemical scaffold does not reproduce the same phenotype, off-target effects of this compound should be considered.
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Inability to rescue the phenotype with SMARCA2 overexpression: If the observed phenotype cannot be reversed by overexpressing wild-type SMARCA2, it suggests the effect is independent of SMARCA2 inhibition.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize the risk of off-target effects, it is crucial to:
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Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
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Include proper controls: Always include a vehicle control (e.g., DMSO) and, if available, a structurally related but inactive analog of this compound.
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Validate findings with orthogonal approaches: Confirm key results using genetic methods like siRNA or CRISPR/Cas9 to knockdown SMARCA2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed phenotype is inconsistent with SMARCA2 knockdown. | The phenotype may be due to an off-target effect of this compound. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with SMARCA2 in your cellular system. 2. Conduct a proteome-wide thermal shift assay (TPP) to identify other potential protein targets of this compound. 3. Use a structurally unrelated SMARCA2 inhibitor to see if the phenotype is reproducible. |
| High concentration of this compound is required to observe a phenotype. | The compound may have low potency in your cell line, or the effect may be off-target. | 1. Determine the IC50 of this compound in your specific cell line using a relevant downstream assay (e.g., reporter gene expression). 2. Perform a cell viability assay to ensure the high concentration is not causing general toxicity. 3. Investigate potential off-targets using the methods described above. |
| Results are not reproducible. | Variability in experimental conditions or cell line characteristics. | 1. Standardize experimental protocols , including cell density, passage number, and treatment duration. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent quality and concentration of this compound from the same supplier and batch. |
| Inability to find a suitable negative control compound. | A validated inactive analog for this compound may not be commercially available. | 1. Use a structurally dissimilar SMARCA2 inhibitor as a positive control for on-target effects. 2. Rely on genetic controls (siRNA/CRISPR) as the primary method for validating the on-target nature of the observed phenotype. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its more potent analog, this compound-05.
| Compound | Target | IC50 | Kd | Reference |
| This compound | SMARCA2 Bromodomain | 39.9 ± 3.0 µmol/L | 38.6 µmol/L | [1][3] |
| This compound-05 | SMARCA2 Bromodomain | 9.0 ± 1.4 µmol/L | 22.4 µmol/L | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to SMARCA2 in intact cells.[5][6][7][8][9]
Objective: To determine if this compound stabilizes SMARCA2 against thermal denaturation, indicating target engagement.
Methodology:
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Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
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Western Blot Analysis: Analyze the soluble fraction for the presence of SMARCA2 using a specific antibody. A positive thermal shift (i.e., more soluble SMARCA2 at higher temperatures in the presence of this compound) indicates target engagement.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Proteome-wide Off-Target Identification using Chemical Proteomics
This protocol provides a general workflow for identifying potential off-targets of this compound using affinity chromatography coupled with quantitative proteomics.[10][11][12][13][14]
Objective: To identify proteins that bind to this compound in an unbiased, proteome-wide manner.
Methodology:
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Immobilization of this compound: Covalently attach this compound to a solid support (e.g., sepharose beads) to create an affinity matrix. A linker may be required, and its attachment point should be carefully chosen to minimize disruption of the compound's binding activity.
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Cell Lysate Preparation: Prepare lysates from cells grown in "heavy" and "light" isotopic labeling media (SILAC - Stable Isotope Labeling with Amino acids in Cell culture).
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Affinity Enrichment: Incubate the "heavy" labeled lysate with the this compound-coupled beads and the "light" labeled lysate with control beads (without this compound). A competition experiment can also be performed where the "heavy" lysate is pre-incubated with excess free this compound before adding to the beads.
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Washing and Elution: Thoroughly wash the beads to remove non-specific binders and then elute the bound proteins.
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Protein Digestion and Mass Spectrometry: Combine the eluates from the "heavy" and "light" samples, digest the proteins into peptides, and analyze by LC-MS/MS.
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Data Analysis: Proteins that are significantly enriched in the "heavy" sample (and competed off by free this compound) are considered potential off-targets.
Caption: Chemical proteomics workflow for off-target identification.
Signaling Pathway
The on-target effect of this compound is the inhibition of the SMARCA2 bromodomain, which is a component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure.[4][15][16]
Caption: On-target signaling pathway of this compound.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Publications — CETSA [cetsa.org]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
DCSM06 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the SMARCA2 inhibitor, DCSM06. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Answer: Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
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Compound Instability: this compound may degrade in aqueous solutions or under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
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Solubility Issues: The compound may not be fully dissolved in your assay medium, leading to a lower effective concentration.
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Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
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Cell Health and Density: Variations in cell health, passage number, or seeding density can significantly impact experimental outcomes.
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DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can be toxic to cells.[1]
Question: My cells are showing signs of toxicity (e.g., rounding up, detaching) after treatment with this compound. What should I do?
Answer: Cellular toxicity can be a concern with any small molecule inhibitor. Here are some troubleshooting steps:
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Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line.
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Check Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including controls.[2]
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Evaluate On-Target vs. Off-Target Toxicity: The observed toxicity could be a direct result of inhibiting SMARCA2, or it could be due to off-target effects. Comparing the phenotype with genetic knockdown of SMARCA2 can provide insights.[3]
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Reduce Incubation Time: Shorter exposure to the compound may be sufficient to observe the desired effect without causing significant toxicity.
Question: How can I be sure that the observed phenotype is a direct result of SMARCA2 inhibition by this compound?
Answer: Validating the on-target effects of your inhibitor is crucial. Consider the following approaches:
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Use a Structurally Different Inhibitor: If another inhibitor for SMARCA2 with a different chemical scaffold is available, it should produce a similar phenotype.[3]
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Genetic Validation: Compare the phenotype observed with this compound treatment to that of SMARCA2 knockdown using techniques like siRNA or shRNA.[3]
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Rescue Experiments: If possible, overexpressing a resistant mutant of SMARCA2 should rescue the phenotype caused by this compound.
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Biochemical Assays: Confirm the direct binding of this compound to the SMARCA2 bromodomain using techniques like Surface Plasmon Resonance (SPR).[4]
Question: I am having trouble dissolving this compound. What are the best practices for reconstitution?
Answer: While specific instructions are typically provided on the Certificate of Analysis, here are some general guidelines for reconstituting small molecule inhibitors:
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Warm to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Use an Appropriate Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating a stock solution.
-
Vortexing and Sonication: To aid dissolution, vortex the solution and/or sonicate the vial in a water bath.
-
Visual Inspection: Ensure that no visible particulates remain before making further dilutions.
This compound Stability and Storage
Proper storage and handling are critical to maintaining the integrity and activity of this compound. While the Certificate of Analysis provided by the supplier is the definitive source for storage recommendations, the following table summarizes best practices for small molecule inhibitors.[5]
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | Store at -20°C or -80°C for long-term storage. | Minimizes chemical degradation over time. |
| Storage Temperature (in Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Prevents degradation from repeated temperature changes and contamination. |
| Solvent for Stock Solution | High-purity, anhydrous DMSO. | Ensures maximum solubility and minimizes hydrolysis. |
| Light Exposure | Protect from light. | Many organic molecules are light-sensitive and can degrade upon exposure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Reduces the risk of oxidation. |
Key Experimental Protocols
AlphaScreen Assay for SMARCA2 Inhibition
This protocol is adapted from the high-throughput screening assay used to identify this compound as a SMARCA2 inhibitor.[4]
Objective: To measure the ability of this compound to inhibit the interaction between the SMARCA2 bromodomain (BRD) and an acetylated histone peptide.
Materials:
-
This compound
-
Purified SMARCA2-BRD protein
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Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay Buffer (e.g., HEPES buffer, pH 8.0)
-
384-well OptiPlates
Methodology:
-
Add 2.5 µL of this compound solution (at various concentrations) or assay buffer (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of 200 nmol/L SMARCA2-BRD protein to each well.
-
Seal the plate and incubate at room temperature for 20 minutes.
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Add 5 µL of biotinylated histone H4 peptide to a final concentration of 100 nmol/L.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
In subdued light, add a mixture of 5 µL of nickel-chelate Acceptor beads and 5 µL of streptavidin-conjugated Donor beads.
-
Seal the plate, protect it from light, and incubate at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting SMARCA2.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical troubleshooting flow for common experimental issues.
References
Technical Support Center: DCSM06-05 Synthesis
Disclaimer: The following synthesis protocol is a representative example based on the chemical structure of DCSM06-05 and common organic synthesis methodologies. As the original discoverers likely procured the compound commercially, a peer-reviewed synthesis protocol is not publicly available. This guide is intended for experienced researchers and should be adapted and optimized under appropriate laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound-05?
A1: Based on its structure, a plausible synthetic route for this compound-05 involves a multi-step process likely starting from commercially available precursors. A key step would be the formation of the central pyridazine (B1198779) ring, followed by functionalization with the side chains. A possible disconnection approach suggests a convergent synthesis where different fragments of the molecule are prepared separately and then combined.
Q2: What are the critical parameters to control for achieving a higher yield?
A2: For a multi-step synthesis of this nature, critical parameters would include strict control of reaction temperature, inert atmosphere conditions (e.g., using argon or nitrogen) to prevent side reactions, the purity of starting materials and reagents, and the efficiency of the purification steps. The choice of solvent and catalyst for any cross-coupling reactions is also crucial.
Q3: I am observing a low yield in the final step. What could be the common causes?
A3: Low yield in the final coupling or substitution step could be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Side reactions: Competing side reactions may be consuming the starting materials. Analyze the crude product by LC-MS to identify major byproducts.
-
Product degradation: The final product might be unstable under the reaction or workup conditions.
-
Purification losses: Significant amounts of the product may be lost during purification (e.g., chromatography or recrystallization).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Intermediate 1 | - Incomplete reaction- Impure starting materials | - Increase reaction time or temperature.- Use freshly distilled solvents and high-purity reagents. |
| Formation of Multiple Byproducts | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Carefully control the addition of reagents. |
| Difficulty in Purifying the Final Product | - Co-elution with impurities- Product instability on silica (B1680970) gel | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like preparative HPLC or recrystallization. |
| Inconsistent Results Between Batches | - Variability in reagent quality- Atmospheric moisture | - Use reagents from the same supplier and lot number.- Ensure all reactions are carried out under strictly anhydrous conditions. |
Representative Synthesis and Yield Data
The following table presents hypothetical data for a representative synthesis of this compound-05 to illustrate the impact of varying reaction conditions.
| Step | Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) |
| 1. Synthesis of Pyridazine Core | Temperature | 80 °C | 65 | 100 °C | 75 |
| 2. Bromination of Pyridazine Core | Brominating Agent | NBS | 80 | Br2 | 70 |
| 3. Suzuki Coupling with Side Chain 1 | Catalyst | Pd(PPh3)4 | 70 | PdCl2(dppf) | 85 |
| 4. Nucleophilic Substitution with Side Chain 2 | Base | K2CO3 | 55 | Cs2CO3 | 65 |
| Overall Yield | 21 | 34 |
Experimental Protocols
Representative Protocol for Suzuki Coupling (Step 3)
-
To a solution of the brominated pyridazine core (1.0 eq) in a 2:1 mixture of toluene (B28343) and ethanol, add the corresponding boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add the palladium catalyst (e.g., PdCl2(dppf), 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic pathway for this compound-05.
Caption: Troubleshooting workflow for low yield.
Addressing batch-to-batch variability of DCSM06
Welcome to the technical support center for DCSM06. This resource is designed to help you troubleshoot and address potential batch-to-batch variability in your experiments, ensuring the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly specialized, serum-free cell culture medium supplement designed for the optimal growth and maintenance of sensitive cell lines used in drug screening and development. Its formulation contains a proprietary mix of growth factors, lipids, and other components that are crucial for cell health and performance.
Q2: Why am I observing variability between different lots of this compound?
A2: Batch-to-batch variability can arise from several factors, including minor differences in the purity and composition of raw materials used in the manufacturing process.[1][2] Even with stringent quality control, these small variations can sometimes impact sensitive cell-based assays.
Q3: What are the most common issues reported with this compound variability?
A3: The most frequently reported issues include decreased cell proliferation rates, altered cell morphology, and inconsistent performance in functional assays, such as changes in protein expression or response to therapeutic compounds.
Q4: How can I mitigate the impact of batch-to-batch variability?
A4: We strongly recommend performing a "New Batch Validation Assay" for each new lot of this compound before using it in critical experiments. This involves comparing the performance of the new lot against a previously validated or "gold standard" lot.[3]
Q5: Does this compound have a recommended shelf life and storage conditions?
A5: Yes, for optimal performance, this compound should be stored at 2-8°C and protected from light. The recommended shelf life is 12 months from the date of manufacture. Improper storage can contribute to variability in performance.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using a new batch of this compound.
Problem 1: Reduced Cell Proliferation Rate
Question: I've started using a new lot of this compound, and my cells are growing much slower than with the previous lot. What should I do?
Answer:
-
Confirm Proper Storage and Handling: Ensure that the new lot of this compound has been stored correctly and that it was not subjected to freeze-thaw cycles.
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Perform a Dose-Response Titration: The optimal concentration of this compound can sometimes vary slightly between batches. We recommend performing a titration experiment to determine the ideal concentration for the new lot.
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Check for Contamination: Slower cell growth can be a sign of low-level microbial contamination.[4] Routinely check your cell cultures for any signs of bacteria, fungi, or mycoplasma.[4]
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Run a Side-by-Side Comparison: Culture your cells in parallel using the new lot, the previous lot, and a control medium. This will help confirm if the issue is with the new batch of this compound.
Problem 2: Altered Cell Morphology
Question: My cells look different after switching to a new batch of this compound. They appear more elongated/rounded. Is this a cause for concern?
Answer:
-
Document the Changes: Use microscopy to capture images of the altered morphology and compare them to cells grown in a validated lot of this compound.
-
Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that the morphological changes are not associated with increased cell death.
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Evaluate Key Functional Markers: Changes in morphology can sometimes be linked to changes in cell differentiation or function. We recommend assessing the expression of key protein markers relevant to your cell model to see if they are affected.
Problem 3: Inconsistent Results in Functional Assays
Question: My functional assay results (e.g., drug response curve) have shifted with the new lot of this compound. How can I troubleshoot this?
Answer:
-
Perform a New Batch Validation Assay: This is the most critical step. The "New Batch Validation Assay" protocol provided below is designed to identify and quantify performance differences between lots.
-
Review Assay Controls: Ensure that all your assay controls (positive, negative, and vehicle controls) are behaving as expected.
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Consider Raw Material Variability: The composition of raw materials can vary, which may influence how cells respond in sensitive assays.[1][2][5] If the variability is significant, it may be necessary to adjust assay parameters.
Data Presentation: New Batch Validation
To ensure consistent experimental outcomes, we recommend quantifying the performance of each new this compound lot. The following tables provide an example of how to present data from a new batch validation study.
Table 1: Cell Proliferation Assay
| This compound Lot | Seeding Density (cells/cm²) | Day 3 Cell Count (x 10⁴) | Doubling Time (hours) |
| Reference Lot (A) | 5,000 | 4.5 | 24.2 |
| New Lot (B) | 5,000 | 4.2 | 25.1 |
| New Lot (C) | 5,000 | 3.1 | 28.5 |
In this example, Lot C shows a significant decrease in proliferation and would be flagged for further investigation.
Table 2: Functional Assay - IC50 Value for Compound X
| This compound Lot | IC50 (nM) | 95% Confidence Interval | R² |
| Reference Lot (A) | 10.5 | [9.8, 11.2] | 0.98 |
| New Lot (B) | 11.1 | [10.3, 11.9] | 0.97 |
| New Lot (C) | 18.2 | [16.9, 19.5] | 0.95 |
Lot C demonstrates a significant shift in the IC50 value, indicating that it may alter the cellular response to Compound X.
Experimental Protocols
Protocol: New Batch Validation Assay for this compound
This protocol outlines a standardized method for qualifying new lots of this compound against a reference lot.
I. Objective: To assess the performance of a new lot of this compound in terms of cell proliferation and a key functional endpoint.
II. Materials:
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Test Cell Line (e.g., HEK293, CHO)
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Basal Medium
-
Reference Lot of this compound (previously validated)
-
New Lot of this compound
-
Cell Counting Solution (e.g., Trypan Blue)
-
Reagents for your specific functional assay
III. Procedure:
-
Cell Preparation:
-
Culture the test cell line to ~80% confluency in medium supplemented with the reference lot of this compound.
-
Harvest and resuspend the cells in basal medium to create a single-cell suspension.
-
Count the cells and determine viability.
-
-
Cell Proliferation Assay:
-
Seed cells into a 24-well plate at a density of 5,000 cells/cm² in triplicate for each condition (Reference Lot and New Lot).
-
On Day 3, harvest the cells from each well and perform a cell count.
-
Calculate the average cell count and doubling time for each lot.
-
-
Functional Assay:
-
Perform your standard functional assay in parallel using cells cultured in medium supplemented with the reference lot and the new lot of this compound.
-
Ensure that all other assay parameters are kept constant.
-
Analyze the results and compare key metrics (e.g., IC50, protein expression levels).
-
IV. Acceptance Criteria:
-
Cell Proliferation: The average cell count for the new lot should be within ±15% of the reference lot.
-
Functional Assay: The key metric for the new lot should be within ±20% of the reference lot.
If a new lot falls outside these acceptance criteria, it should not be used for critical experiments without further optimization.
Mandatory Visualizations
Experimental Workflow: New Batch Validation
References
- 1. Predicting raw material impact on cell culture parameters in commercial biotherapeutic manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 3. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Minimizing DCSM06 toxicity in long-term cell culture
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in minimizing DCSM06-induced toxicity during long-term cell culture experiments. This compound is a potent and selective small molecule inhibitor of the SMARCA2 bromodomain, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3] While effective at its target, prolonged exposure or supra-optimal concentrations can lead to off-target effects and cytotoxicity, compromising experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration is highly cell-line dependent. For initial experiments, a dose-response curve is strongly recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4] A broad starting range of 1 µM to 50 µM is advisable for an initial 48-72 hour viability assay.[2][3] Published data indicates an IC50 of approximately 39.9 µM in biochemical assays and 4.22 µM in HGC-27 cells.[1][2] A more potent analog, this compound-05, has an IC50 of 9.0 µM.[2][5][6]
Q2: My cells look unhealthy and are detaching after 3-4 days of treatment. What is the likely cause?
A2: This is a common sign of cytotoxicity. The cause could be a concentration of this compound that is too high for long-term culture, compound instability, or solvent toxicity. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%, in your culture medium.[7] For long-term experiments, the this compound concentration should be significantly lower than the acute IC50 value. Consider performing a long-term colony formation assay to determine a suitable concentration.[8]
Q3: How often should I replace the medium containing this compound for long-term experiments?
A3: For long-term cultures (beyond 72 hours), it is best practice to replace the medium with freshly prepared this compound every 48 to 72 hours.[9] This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells. Some protocols suggest replacing half the medium to maintain secreted growth factors.[9]
Q4: I am observing inconsistent results between experiments. What could be the reason?
A4: Inconsistency can arise from several factors: repeated freeze-thaw cycles of the this compound stock solution, variations in cell seeding density, or using cells at a high passage number.[4][10] Always use a fresh aliquot of the inhibitor for each experiment, maintain consistent cell culture practices, and ensure cells are in the logarithmic growth phase.[10]
Q5: How can I be sure the observed toxicity is from this compound and not an off-target effect?
A5: Demonstrating on-target toxicity can be complex. Strategies include using the lowest effective concentration that still modulates the SMARCA2 pathway.[7] Additionally, using a structurally different inhibitor for the same target can help confirm that the observed phenotype is due to on-target inhibition.[7] In some cases, rescue experiments or using cell lines that do not express the target can elucidate off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term culture with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death within 48 Hours | Concentration is too high. | Perform a dose-response assay (see Protocol 1) to determine the IC50. Start long-term studies at a concentration well below the IC50 (e.g., IC10-IC25).[11] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the medium is <0.5%, preferably <0.1%. Always include a vehicle-only control.[7][10] | |
| Gradual Decrease in Viability Over 1-2 Weeks | Cumulative toxicity. | Lower the maintenance concentration of this compound. Consider intermittent dosing (e.g., 48h on, 24h off) if compatible with the experimental goals. |
| Compound degradation. | Replace the medium with fresh this compound every 48 hours to maintain a stable concentration.[9] | |
| Inhibitor Effect Diminishes Over Time | Cellular metabolism of the compound. | Increase the frequency of media changes.[12] |
| Development of resistance mechanisms. | This is a complex biological issue. Confirm target engagement at later time points via Western blot for downstream markers.[12] | |
| Precipitation of Compound in Medium | Poor solubility. | Check the solubility information for this compound. Do not exceed the maximum soluble concentration. Prepare fresh dilutions from a concentrated stock for each use.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its analog, this compound-05.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay Type | Target | IC50 (µM) | K_d (µM) | Cell Line | Reference |
| This compound | Biochemical (AlphaScreen) | SMARCA2-BRD | 39.9 ± 3.0 | 38.6 | - | [2][3] |
| This compound | Cell-based | SMARCA2-BRD | 4.22 | - | HGC-27 | [1] |
| This compound-05 | Biochemical (AlphaScreen) | SMARCA2-BRD | 9.0 ± 1.4 | 22.4 | - | [2][5][6] |
Table 2: Recommended Concentration Ranges for Cell Culture
| Experiment Duration | Purpose | Recommended Concentration Range (µM) | Key Considerations |
| Short-term (< 72 hours) | Determine IC50, acute signaling effects | 0.1 - 50 | Titrate to find the optimal concentration for the desired effect. |
| Long-term (> 72 hours) | Colony formation, chronic effects | 0.5 - 5 | Must be empirically determined; aim for minimal impact on viability (<20% reduction). |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)
This protocol helps establish the IC50 and a non-toxic concentration range for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[4]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A suggested range is 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 2 µM, 1 µM, and 0 µM (vehicle control).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 48 or 72 hours).[12]
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Long-Term Cell Culture with this compound
This protocol is designed for experiments lasting one week or longer.
-
Determine Maintenance Concentration: From the dose-response data (Protocol 1), select a concentration of this compound that results in minimal cell death (<20%) over 72 hours. This will be your starting maintenance concentration.
-
Cell Seeding: Plate cells at a lower density than for short-term assays to accommodate proliferation over the extended culture period (e.g., in 6-well plates).
-
Initial Treatment: After cells have adhered (24 hours), replace the medium with fresh complete medium containing the predetermined maintenance concentration of this compound or a vehicle control.
-
Medium Replacement: Every 48-72 hours, aspirate the medium and replace it with fresh medium containing the same concentration of this compound or vehicle.[9] This step is critical to maintain compound activity and nutrient supply.
-
Monitoring: Visually inspect the cells daily using a microscope to monitor for signs of toxicity, such as changes in morphology, detachment, or the appearance of debris.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-05 | Epigenetic Reader Domain | 880811-10-9 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Optimizing pH and salt concentrations for DCSM06 binding assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing pH and salt concentrations in binding assays involving DCSM06, an inhibitor of the SMARCA2 bromodomain.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the buffer pH critical for the this compound-SMARCA2 binding assay?
A1: The pH of the assay buffer is a critical factor because it directly influences the ionization state of both the this compound molecule and the amino acid residues in the SMARCA2 bromodomain binding pocket.[4][5] Changes in pH can alter the charge distribution, affecting electrostatic interactions and hydrogen bonds that are essential for binding.[6] An optimal pH ensures that the target protein is correctly folded and stable and that the key residues involved in the interaction have the appropriate protonation state to bind the ligand with the highest affinity.[7][8][9] Studies for the discovery of SMARCA2-BRD inhibitors have specifically included the optimization of pH conditions to ensure the assay is robust and reproducible.[10][11]
Q2: How does salt concentration affect the binding of this compound to its target?
A2: Salt concentration, or ionic strength, primarily modulates electrostatic interactions. Salt ions in the buffer can shield charges on the protein and the ligand, which can have two main effects:
-
Reduces Non-Specific Binding: At low salt concentrations, non-specific electrostatic attractions between molecules can be strong, leading to high background signals.[12] Increasing the salt concentration helps to mask these non-specific interactions, making the assay more specific.[12]
-
Modulates Specific Binding: While high salt concentrations reduce non-specific binding, excessively high concentrations can also weaken the specific, charge-based interactions within the binding pocket, potentially lowering the binding affinity.[13][14] Therefore, finding the optimal salt concentration is a balance between minimizing non-specific binding and maximizing the specific binding signal.
Q3: What are typical starting ranges for pH and salt concentration in a new binding assay?
A3: For most protein-ligand interactions, it is advisable to start with conditions that mimic a physiological environment. A common starting point is a buffer with a pH between 7.2 and 7.5, such as PBS or HEPES, with a salt concentration of around 150 mM NaCl.[15] However, every protein-ligand system is unique, and these conditions should be considered a starting point for further optimization. For the AlphaScreen assay used to identify this compound, researchers optimized pH, salt concentrations, and detergent levels to ensure reliability.[10][11]
Troubleshooting Guide
Q1: My binding signal is very weak or absent. Could the buffer be the problem?
A1: Yes, suboptimal buffer conditions are a common cause of a low binding signal.[16] If the pH is far from the optimal range, the protein may be less stable or the ionization states of key residues may not favor binding. Similarly, if the salt concentration is too high, it might be disrupting essential ionic interactions for binding.
Solution:
-
Verify Reagent Integrity: First, ensure that your this compound and SMARCA2 protein are active and at the correct concentrations.[15]
-
Perform a pH Screen: Using a constant salt concentration (e.g., 150 mM NaCl), test a range of pH values. Prepare several buffers covering a range from approximately 6.0 to 8.5.
-
Optimize Salt Concentration: Once you have identified an optimal pH, perform a salt titration (e.g., 50 mM to 500 mM NaCl or KCl) to find the concentration that yields the best signal-to-background ratio.
Q2: I'm observing a high background signal and significant non-specific binding. What should I do?
A2: High non-specific binding is often caused by unintended electrostatic or hydrophobic interactions. This can occur when the salt concentration is too low, failing to mask non-specific charge interactions.
Solution:
-
Increase Ionic Strength: Gradually increase the salt concentration in your assay buffer (e.g., in steps of 50 or 100 mM). This is often the most effective way to reduce non-specific electrostatic binding.[12]
-
Add a Detergent: Including a small amount of a non-ionic detergent, such as 0.01% to 0.05% Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[15][17]
-
Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% can help block non-specific binding sites on the assay plate and other surfaces.[15]
Q3: My assay results are inconsistent and not reproducible. How can I improve this?
A3: Poor reproducibility often stems from minor inconsistencies in experimental execution, especially in the preparation of reagents.[16][18] Solution:
-
Prepare Large Buffer Batches: Prepare a single, large batch of your optimized assay buffer for an entire set of experiments. This ensures that the pH and salt concentration are identical for all assays being compared.[19]
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated, as small volume errors can propagate and lead to significant variability.[16]
-
Standardize Incubation Times and Temperatures: Temperature can significantly influence binding affinity.[20] Use calibrated equipment and be consistent with all incubation steps to ensure the binding reaction reaches equilibrium each time.[21]
Data Presentation
Table 1: Recommended Buffers for pH Screening This table provides a list of common biological buffers and their effective pH ranges suitable for an initial pH screen.
| Buffer | Effective pH Range |
| MES | 5.5 - 6.7 |
| PIPES | 6.1 - 7.5 |
| MOPS | 6.5 - 7.9 |
| HEPES | 6.8 - 8.2 |
| Tris | 7.5 - 9.0 |
| CHES | 8.6 - 10.0 |
Table 2: Example Data from a Salt Optimization Experiment for a this compound Analog This table shows hypothetical binding affinity data (Kd) for a this compound analog at the optimal pH, tested against a range of NaCl concentrations. The goal is to identify the salt concentration that provides the strongest binding affinity while minimizing non-specific interactions.
| NaCl Concentration (mM) | Binding Affinity (Kd in µM) | Signal-to-Background Ratio |
| 50 | 12.5 | 5 |
| 100 | 9.8 | 12 |
| 150 | 9.0 | 15 |
| 250 | 11.2 | 14 |
| 500 | 18.7 | 10 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols & Visualizations
Protocol 1: pH Optimization
This protocol outlines a systematic approach to determine the optimal pH for your this compound binding assay.
-
Buffer Preparation: Prepare a set of at least five different buffers covering a pH range from 6.0 to 8.5 (e.g., MES pH 6.0, PIPES pH 6.5, HEPES pH 7.0, HEPES pH 7.5, Tris pH 8.0, Tris pH 8.5). Ensure each buffer contains the same constant salt concentration (e.g., 150 mM NaCl).
-
Assay Setup: Set up your binding assay (e.g., AlphaScreen, SPR, ELISA) according to its specific protocol. For each pH value, prepare a full titration of this compound against a fixed concentration of the SMARCA2 bromodomain.
-
Incubation: Incubate all reactions for a standardized time and at a constant temperature to allow binding to reach equilibrium.
-
Data Acquisition: Measure the binding signal using the appropriate instrument for your assay format.
-
Analysis: For each pH value, calculate the binding affinity (Kd) or IC50. Plot the affinity or the maximum signal versus pH to identify the optimal pH value that gives the most robust result.
Protocol 2: Salt Concentration Optimization
After determining the optimal pH, this protocol helps identify the ideal salt concentration.
-
Buffer Preparation: Prepare a series of buffers at the optimal pH determined in the previous protocol. Each buffer should have a different concentration of salt (e.g., 50, 100, 150, 250, 500 mM NaCl).
-
Assay Setup: Following the same procedure as the pH optimization, set up the binding assay for each salt concentration.
-
Incubation: Incubate all reactions under the same standardized conditions.
-
Data Acquisition: Measure the binding signal. Be sure to include controls to measure non-specific binding at each salt concentration.
-
Analysis: Plot the specific binding signal (total binding - non-specific binding) or the signal-to-background ratio against the salt concentration. The optimal salt concentration is the one that provides the best combination of high specific signal and low background.
Conceptual Diagrams
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Salt modulates the stability and lipid binding affinity of the adipocyte lipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. youtube.com [youtube.com]
- 20. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 21. selectscience.net [selectscience.net]
Validation & Comparative
Validating the Inhibitory Effect of DCSM06 on SMARCA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SMARCA2 inhibitor DCSM06 and its more potent analog, this compound-05, with other known SMARCA2 inhibitors. Experimental data from biochemical assays are presented to validate its inhibitory effects, alongside detailed experimental protocols and diagrams of the relevant signaling pathway and experimental workflows.
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression by altering nucleosome positioning.[1][2][3] Dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][4] This guide focuses on this compound, a small molecule inhibitor of the SMARCA2 bromodomain, and provides a comparative analysis to aid researchers in their evaluation of this compound.[1][2]
Comparative Analysis of SMARCA2 Inhibitors
This compound was identified through a high-throughput screening as a novel inhibitor of the SMARCA2 bromodomain.[1][2][5] Further optimization led to the development of this compound-05, a more potent analog.[1][5] This section compares the biochemical potency of this compound and this compound-05 with another well-characterized SMARCA2 bromodomain inhibitor, PFI-3.
| Inhibitor | Target Domain | IC50 (µM) | Kd (µM) | Assay |
| This compound | SMARCA2-BRD | 9.7[6] | 38.6[1][5] | AlphaScreen[1][2][5] / SPR[1][5] |
| This compound-05 | SMARCA2-BRD | 9.0 ± 1.4[1][5] | 22.4[7] | AlphaScreen / SPR[1][5][7] |
| PFI-3 | SMARCA2/4-BRD | - | 0.089[8] | Isothermal Titration Calorimetry |
Note: While direct inhibitory concentration values (IC50) are not always available for all compounds in the same format, the dissociation constant (Kd) provides a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function, it is important to visualize the signaling pathway in which SMARCA2 is involved, as well as the experimental workflows used to validate its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay was employed for the initial high-throughput screening to identify inhibitors of the SMARCA2 bromodomain interaction with acetylated histones.[1][2][5]
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. In this setup, a biotinylated histone peptide is bound to a streptavidin-coated donor bead, and a GST-tagged SMARCA2 bromodomain is bound to a glutathione-coated acceptor bead. When the bromodomain binds to the acetylated histone peptide, the beads are brought close enough for a signal to be generated upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged SMARCA2 bromodomain and biotinylated acetylated histone H4 peptide are diluted in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Streptavidin-coated donor beads and glutathione-coated acceptor beads are resuspended in the same assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound or other test compounds at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of GST-SMARCA2 bromodomain and biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of glutathione (B108866) acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a suspension of streptavidin donor beads and incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR was used to validate the direct binding of this compound to the SMARCA2 bromodomain and to determine the binding affinity (Kd).[1][5]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (immobilized on the chip) binds to an analyte (flowing over the chip). This change is proportional to the mass of the analyte bound.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant GST-tagged SMARCA2 bromodomain onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer (e.g., HBS-EP buffer) over the sensor chip surface at a constant flow rate.
-
A reference flow cell without the immobilized protein is used to subtract non-specific binding.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Western Blot Analysis (General Protocol for Cellular Target Engagement)
While specific cellular assay data for this compound is limited in the available literature, a western blot can be used to assess the downstream effects of SMARCA2 inhibition on target gene expression or the levels of other interacting proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known dependence on SMARCA2) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a downstream target of SMARCA2 or SMARCA2 itself to check for any changes in protein stability.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Efficacy
As of the latest available information, there are no published in vivo or animal model studies specifically validating the inhibitory effect of this compound. Further research is required to determine the in vivo efficacy, pharmacokinetics, and tolerability of this compound. However, other SMARCA2 inhibitors, such as FHD-909, have shown anti-tumor activity in xenograft mouse models.[9]
Conclusion
This compound and its analog this compound-05 are validated inhibitors of the SMARCA2 bromodomain, with potencies in the micromolar range as determined by biochemical assays. While these compounds provide valuable tools for in vitro studies of SMARCA2 function, further investigation into their cellular activity and in vivo efficacy is necessary to fully assess their therapeutic potential. This guide provides a framework for researchers to understand the current data on this compound and to design further experiments for its validation.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Foghorn Therapeutics Announces First Patient Dosed with First-in-Class Oral SMARCA2 Selective Inhibitor FHD-909 in a Phase 1 Trial for SMARCA4 Mutated Solid Tumors | Foghorn Therapeutics [ir.foghorntx.com]
Potency and Efficacy Face-Off: A Comparative Analysis of SMARCA2 Bromodomain Inhibitors DCSM06 and DCSM06-05
In the landscape of epigenetic drug discovery, the bromodomain of SMARCA2 has emerged as a critical target. This guide provides a head-to-head comparison of two notable small molecule inhibitors, DCSM06 and its derivative, this compound-05, offering researchers, scientists, and drug development professionals a clear, data-driven analysis of their respective efficacies. This comparison is based on findings from a pivotal study that identified these compounds through a robust high-throughput screening platform.[1]
Quantitative Efficacy and Binding Affinity
This compound was initially identified from an in-house compound library screen.[1] Subsequent similarity-based analog searching led to the discovery of this compound-05, which demonstrated significantly improved inhibitory activity.[1] The key quantitative metrics for both compounds are summarized below.
| Compound | IC50 (μmol/L) | Kd (μmol/L) |
| This compound | 39.9 ± 3.0 | 38.6 |
| This compound-05 | 9.0 ± 1.4 | 22.4 |
Table 1: Comparative inhibitory activity (IC50) and binding affinity (Kd) of this compound and this compound-05 against the SMARCA2 bromodomain (SMARCA2-BRD). Data sourced from Lu et al., 2018.[1]
The data clearly indicates that this compound-05 is a more potent inhibitor of the SMARCA2 bromodomain, with an IC50 value approximately 4.4 times lower than that of the parent compound, this compound.[1] The equilibrium dissociation constant (Kd), determined by Surface Plasmon Resonance (SPR), further corroborates the enhanced binding affinity of this compound-05 to SMARCA2-BRD.[1][2]
Mechanism of Action and Molecular Interactions
Both this compound and this compound-05 function by inhibiting the SMARCA2 bromodomain, a key reader domain in chromatin remodeling that recognizes acetylated lysine (B10760008) residues on histone tails.[1][3] By blocking this interaction, these inhibitors can modulate gene expression, making them valuable tools for studying SMARCA2-related biological processes and as potential starting points for therapeutic development.[1][4]
Molecular docking studies were conducted to elucidate the binding mode of the more potent derivative, this compound-05, within the SMARCA2 binding pocket.[1] The analysis suggested a binding mode similar to that of another known inhibitor, PFI-3.[1] Key interactions stabilizing the docking conformation of this compound-05 were identified, providing a structural basis for its inhibitory activity and a rationale for the increased potency over this compound.[1]
Experimental Protocols
The identification and characterization of this compound and this compound-05 involved a series of robust experimental methodologies.
1. AlphaScreen-Based High-Throughput Screening (HTS):
This assay was developed to identify inhibitors of the SMARCA2 bromodomain.[1][4] The system was optimized for physicochemical conditions, including pH, salt concentrations, and detergent levels, to ensure reliability, as demonstrated by high Z' factors (>0.7).[1] The primary screen of an in-house compound library led to the identification of this compound.[1]
2. Similarity-Based Analog Searching:
Following the identification of this compound, a 2D similarity-based analog search was performed using Pipeline Pilot to identify derivatives with potentially higher potency.[1] This led to the selection of this compound-05 for further analysis.[1]
3. Surface Plasmon Resonance (SPR):
SPR was employed to validate the binding of the identified compounds to the SMARCA2 bromodomain and to determine their equilibrium dissociation constants (Kd).[1][2] This biophysical method confirmed the direct interaction between both this compound and this compound-05 with the target protein.[1]
4. Molecular Docking:
To predict the binding mode of this compound-05, molecular docking experiments were conducted using the Maestro software.[1] The crystal structure of the SMARCA2 bromodomain bound to the inhibitor PFI-3 was used as the receptor model.[1] The reliability of the docking model was validated by successfully reproducing the known binding mode of PFI-3.[1]
Conclusion
The comparative analysis demonstrates that this compound-05 is a more potent inhibitor of the SMARCA2 bromodomain than its parent compound, this compound.[1] The enhanced efficacy, supported by both biochemical and biophysical data, makes this compound-05 a more promising candidate for further medicinal chemistry optimization.[1][4] It serves as a valuable chemical tool for investigating the biological functions of SMARCA2 and as a potential scaffold for the development of novel therapeutics targeting diseases associated with SMARCA2 dysregulation.[1][3]
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DCSM06 and Other SMARCA2 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of the novel SMARCA2 bromodomain inhibitor, DCSM06, with other known inhibitors of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction to SMARCA2 Inhibition
SMARCA2, also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a fundamental role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[1][2][3] Consequently, SMARCA2 has emerged as a significant therapeutic target.[1] Inhibitors of SMARCA2 fall into distinct classes based on their mechanism of action, primarily targeting either the bromodomain or the ATPase domain, or inducing protein degradation.
Comparative Analysis of SMARCA2 Inhibitors
This section provides a quantitative comparison of this compound with other representative SMARCA2 inhibitors, including the bromodomain inhibitor PFI-3, the ATPase inhibitor FHD-286, and various Proteolysis Targeting Chimeras (PROTACs).
Biochemical Potency and Binding Affinity
The following table summarizes the biochemical potency (IC50) and binding affinity (Kd) of selected SMARCA2 inhibitors. These parameters are crucial for understanding the direct interaction of the compounds with the SMARCA2 protein.
| Compound | Target Domain | Assay Type | IC50 | Kd | Reference(s) |
| This compound | Bromodomain | AlphaScreen | 39.9 ± 3.0 µM | 38.6 µM | [2][3][4] |
| This compound-05 | Bromodomain | AlphaScreen / SPR | 9.0 ± 1.4 µM | 22.4 µM | [4] |
| PFI-3 | Bromodomain | BROMOScan | - | 55 - 110 nM | |
| FHD-286 | ATPase | Biochemical Assay | ~27 µM (initial hit) | - | [5] |
| PROTAC A947 | Degrader | Not Applicable | - | - | [6] |
Cellular Activity
The effectiveness of an inhibitor within a cellular context is a critical measure of its potential therapeutic utility. The table below outlines the cellular activity of various SMARCA2 inhibitors.
| Compound | Cell-Based Assay | Cell Line(s) | Endpoint | Result | Reference(s) |
| PFI-3 | Cell Viability | Various Cancer Cell Lines | Anti-proliferative effects | Limited effects as a single agent | [7] |
| FHD-286 | Cell Viability | Uveal Melanoma & AML | Antitumor activity | Demonstrated efficacy in xenograft models | [5] |
| PROTAC A947 | Cell Growth Inhibition | SMARCA4-mutant models | In vitro and in vivo efficacy | Potent activity | [6] |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of SMARCA2 inhibitors are best understood by visualizing their impact on the SWI/SNF chromatin remodeling pathway.
Caption: Mechanisms of SMARCA2 Inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
AlphaScreen Assay for Bromodomain Inhibitor Screening
This protocol outlines the high-throughput screening method used to identify and characterize bromodomain inhibitors like this compound.[2][4]
Caption: AlphaScreen Assay Workflow.
Protocol Steps:
-
Reagent Preparation: A master mix is prepared containing 3x BRD Homogeneous Assay Buffer 2 and Bromodomain Ligand 2.[8]
-
Plate Setup: The master mix is dispensed into the wells of a 384-well plate designated for positive controls, test inhibitors, and blanks. A separate substrate control is also prepared.[8]
-
Compound Addition: Test inhibitors or DMSO (as a control) are added to the respective wells.[8]
-
Protein Addition: SMARCA2 protein is thawed on ice and diluted in 1x BRD Homogeneous Assay Buffer 2.[8]
-
Reaction Initiation: The diluted SMARCA2 protein is added to the wells to start the binding reaction, followed by a 30-minute incubation at room temperature.[8]
-
Bead Addition and Incubation: Diluted GSH acceptor beads are added, and the plate is incubated for 30 minutes. Subsequently, streptavidin-conjugated donor beads are added, followed by another 30-60 minute incubation in the dark.[8]
-
Signal Detection: The AlphaScreen signal is read using a microplate reader.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the binding affinity and kinetics of inhibitors to the SMARCA2 bromodomain.[2][4]
Protocol Steps:
-
Ligand Immobilization: The SMARCA2 bromodomain protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the binding of the analyte to the ligand, is measured in real-time.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the equilibrium dissociation constant (Kd) is calculated.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the impact of SMARCA2 inhibitors on the viability of cancer cell lines.[9][10]
Caption: CellTiter-Glo® Assay Workflow.
Protocol Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a range of concentrations of the SMARCA2 inhibitor.[11]
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).[11]
-
Reagent Addition: After equilibrating the plate to room temperature, CellTiter-Glo® Reagent is added to each well.[9][10]
-
Lysis and Signal Stabilization: The plate is mixed to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.[9][10]
Conclusion
The landscape of SMARCA2 inhibitors is rapidly evolving, with diverse strategies being employed to target this critical chromatin remodeler. This compound represents a valuable tool for probing the function of the SMARCA2 bromodomain. However, the comparative data suggests that ATPase inhibitors and PROTAC degraders may offer more potent anti-proliferative effects in specific cancer contexts. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. ch.promega.com [ch.promega.com]
- 11. benchchem.com [benchchem.com]
Cross-Validation of DCSM06 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of DCSM06, a novel inhibitor of the SMARCA2 bromodomain, across different cell lines. Due to the limited availability of comprehensive public data on this compound, this guide will focus on presenting the existing data for this compound and its more potent derivative, this compound-05. For comparative context, we will also present data on PFI-3, another well-characterized SMARCA2/SMARCA4 bromodomain inhibitor. This guide aims to offer a clear, data-driven overview to inform future research and drug development efforts targeting the SWI/SNF chromatin remodeling complex.
At a Glance: this compound and Alternatives
| Feature | This compound | This compound-05 | PFI-3 |
| Target | SMARCA2 Bromodomain | SMARCA2 Bromodomain | SMARCA2/SMARCA4 Bromodomains |
| Mechanism of Action | Binds to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, inhibiting its interaction with acetylated histones. | Binds to the acetyl-lysine binding pocket of the SMARCA2 bromodomain with higher potency than this compound. | Competitively binds to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 and SMARCA4. |
| Reported Potency | IC50: 39.9 ± 3.0 µM (Biochemical HTS)[1][2] | IC50: 9.0 ± 1.4 µM (Biochemical)[1][2] | Varies by cell line (see Table 2) |
| Cellular Activity | Limited publicly available data. | Limited publicly available data. | Broadly characterized across numerous cell lines. |
Quantitative Data Comparison
Biochemical Activity of this compound and Derivatives
The initial identification of this compound was through a high-throughput AlphaScreen assay, which measured its ability to inhibit the interaction between the SMARCA2 bromodomain and an acetylated histone H4 peptide.[1][2] A subsequent similarity-based analog search led to the identification of the more potent derivative, this compound-05.[1][2]
Table 1: Biochemical Potency of this compound and this compound-05 against SMARCA2 Bromodomain [1][2]
| Compound | IC50 (µM) | Kd (µM) |
| This compound | 39.9 ± 3.0 | 38.6 |
| This compound-05 | 9.0 ± 1.4 | 22.4 |
Cellular Activity of a this compound-Related Compound
Publicly available cellular activity data for this compound is scarce. However, a compound designated as "Compound: 46," which is structurally related to this compound, has been tested for cytotoxicity in the HGC-27 human gastric cancer cell line.
Table 2: Cytotoxicity of a this compound-Related Compound in HGC-27 Cells [3]
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time |
| Compound: 46 | HGC-27 | Alamar Blue | 4.22 | 72 hours |
Cellular Activity of PFI-3: A Comparative Benchmark
PFI-3 is a widely studied inhibitor of the bromodomains of both SMARCA2 and SMARCA4. While not a direct head-to-head comparison with this compound in the same study, the extensive data available for PFI-3 from resources like the Genomics of Drug Sensitivity in Cancer (GDSC) project provides a valuable benchmark for the potential anti-proliferative effects of SMARCA2/4 bromodomain inhibition. The following table presents a selection of PFI-3 IC50 values across various cancer cell lines.
Table 3: Selected IC50 Values for PFI-3 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Skin Cutaneous Melanoma | 4.27 |
| KYSE-70 | Oesophageal Carcinoma | 7.13 |
| NCI-H1650 | Lung Adenocarcinoma | 8.67 |
| EHEB | Chronic Lymphocytic Leukaemia | 13.09 |
| MC116 | Diffuse Large B-Cell Lymphoma | 17.58 |
| SF295 | Glioblastoma Multiforme | 20.15 |
| EBC-1 | Lung Squamous Cell Carcinoma | 20.67 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 22.12 |
| A498 | Kidney Renal Clear Cell Carcinoma | 23.19 |
| OE21 | Oesophageal Carcinoma | 23.82 |
| AN3-CA | Uterine Corpus Endometrial Carcinoma | 25.00 |
| LS-123 | Colon Adenocarcinoma | 26.60 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database. It is important to note that these values were generated in a large-scale screen and experimental conditions may vary from studies on this compound.
Signaling Pathways and Experimental Workflows
SMARCA2 Bromodomain Inhibition Signaling Pathway
This compound and PFI-3 act by competitively binding to the bromodomain of SMARCA2, a core component of the SWI/SNF chromatin remodeling complex. This binding prevents the recognition of acetylated lysine (B10760008) residues on histone tails, thereby interfering with the recruitment of the SWI/SNF complex to specific genomic loci. The downstream consequence is an alteration in gene expression, which can lead to cellular effects such as cell cycle arrest and apoptosis.
Experimental Workflow: Cell Viability and Apoptosis Assays
The assessment of a compound's cellular activity typically involves a series of in vitro assays. A common workflow begins with a cell viability assay to determine the concentration-dependent effect on cell proliferation and cytotoxicity. This is often followed by more specific assays, such as an apoptosis assay, to elucidate the mechanism of cell death.
Experimental Protocols
Cell Viability Assay: Alamar Blue
This protocol is a general guideline for assessing cell viability using the Alamar Blue (Resazurin) assay. Specific parameters may need to be optimized for different cell lines and experimental conditions.
1. Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or the alternative compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired exposure time (e.g., 72 hours).
3. Alamar Blue Addition and Incubation:
-
Prepare a working solution of Alamar Blue by diluting the stock reagent 1:10 in pre-warmed culture medium.
-
Add 10 µL of the Alamar Blue working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized.
4. Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
5. Data Analysis:
-
Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells).
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol provides a general procedure for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry analysis.
1. Cell Preparation and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence at the end of the experiment.
-
Treat cells with the desired concentrations of the compound for the specified duration. Include both untreated and vehicle-treated controls.
2. Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the floating cells from the medium with the detached adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
3. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
5. Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
Conclusion
This compound and its more potent derivative, this compound-05, are promising inhibitors of the SMARCA2 bromodomain based on biochemical assays. However, a comprehensive understanding of their cellular activity across a diverse range of cancer cell lines is currently lacking in the public domain. The available data on a related compound in a single cell line suggests potential for cytotoxic effects. For a more thorough evaluation and to position this compound within the landscape of SMARCA2/4 inhibitors, further studies are warranted to:
-
Profile the anti-proliferative activity of this compound and this compound-05 across a broad panel of cancer cell lines, particularly those with known dependencies on SWI/SNF complex components.
-
Conduct direct, head-to-head comparative studies with other SMARCA2/4 inhibitors like PFI-3 under identical experimental conditions.
-
Elucidate the downstream molecular consequences of this compound treatment, such as changes in gene expression and induction of apoptosis, in sensitive cell lines.
This guide highlights the current state of knowledge on this compound and provides a framework for its future investigation. The provided protocols and comparative data on PFI-3 serve as a valuable resource for researchers aiming to further explore the therapeutic potential of targeting the SMARCA2 bromodomain.
References
Independent Verification of DCSM06's IC50 Value: A Comparative Guide
For researchers and drug development professionals investigating epigenetic regulators, the accurate determination of a compound's potency is paramount. This guide provides a framework for the independent verification of the IC50 value of DCSM06, a known inhibitor of the SMARCA2 bromodomain (BRD). We present a comparison with related compounds, a detailed experimental protocol for IC50 determination, and a description of the relevant signaling pathway.
Comparative Analysis of SMARCA2-BRD Inhibitors
This compound was identified as a novel inhibitor of the SMARCA2 bromodomain with a reported IC50 value of 39.9 ± 3.0 μmol/L.[1][2][3][4] Further optimization led to the development of a more potent analog, this compound-05. For a comprehensive evaluation, it is valuable to compare these compounds with other known SMARCA2-BRD inhibitors, such as PFI-3. The table below summarizes the potencies of these inhibitors.
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| This compound | SMARCA2-BRD | 39.9 ± 3.0 μmol/L (IC50) | AlphaScreen | [1][2][3][4] |
| This compound-05 | SMARCA2-BRD | 9.0 ± 1.4 μmol/L (IC50) | AlphaScreen | [1][2] |
| PFI-3 | SMARCA2/4-BRD | 89 nM (Kd) | Isothermal Titration Calorimetry | [5][6] |
| PFI-3 | SMARCA2-BRD | 5.78 μM (cellular IC50) | Chromatin Binding Assay | [1][7] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency or affinity.
Experimental Protocol: AlphaScreen Assay for IC50 Determination
The following protocol is a generalized procedure for determining the IC50 value of a test compound against the SMARCA2 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This method is based on the protocol used for the initial characterization of this compound.[8]
Materials:
-
Recombinant His-tagged SMARCA2 bromodomain (SMARCA2-BRD)
-
Biotinylated histone H4 peptide (as the substrate)
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
Test compound (e.g., this compound) and positive control (e.g., PFI-3)
-
384-well microplates
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Reaction Mixture Preparation:
-
Add 2.5 µL of the diluted test compound or vehicle control (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted SMARCA2-BRD protein to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the bromodomain.
-
-
Substrate Addition:
-
Add 5 µL of the biotinylated histone H4 peptide to each well.
-
Incubate at room temperature for 60 minutes to allow the interaction between the bromodomain and the histone peptide.
-
-
Bead Addition:
-
In subdued light, prepare a mixture of Streptavidin-Donor beads and Nickel chelate-Acceptor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the beads to bind to the biotinylated peptide and the His-tagged bromodomain, respectively.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader. The reader excites the Donor beads at 680 nm, and if in proximity, the Acceptor beads emit light at 520-620 nm.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DCSM06 and PFI-3 Binding Modes to the SMARCA2 Bromodomain
In the landscape of epigenetic drug discovery, the bromodomain-containing proteins of the SWI/SNF chromatin remodeling complex, particularly SMARCA2 (also known as BRM), have emerged as critical therapeutic targets. Small molecule inhibitors that modulate the activity of these proteins are invaluable tools for research and potential therapeutic agents. This guide provides a detailed comparative analysis of two such inhibitors, DCSM06 and PFI-3, focusing on their binding modes to the SMARCA2 bromodomain.
Quantitative Analysis of Binding Affinity
The binding affinities of this compound, its more potent derivative this compound-05, and PFI-3 for the SMARCA2 bromodomain have been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data.
| Compound | Target | Assay Method | Binding Affinity Metric | Value | Reference |
| This compound | SMARCA2 Bromodomain | AlphaScreen | IC50 | 39.9 ± 3.0 µM | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 38.6 µM | [1][2] | ||
| This compound-05 | SMARCA2 Bromodomain | AlphaScreen | IC50 | 9.0 ± 1.4 µM | [1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 22.4 µM | [3] | ||
| PFI-3 | SMARCA2 Bromodomain | BROMOScan | Kd | 55 - 110 nM | [4][5] |
| Isothermal Titration Calorimetry (ITC) | Kd | 89 nM | [4][5] | ||
| GFP-SMARCA2-BRD (cellular) | In-situ Cell Extraction | IC50 | 5.78 µM | [5][6] |
Comparative Binding Mode Analysis
The structural basis for the interaction of PFI-3 with the SMARCA2 bromodomain has been elucidated through X-ray crystallography (PDB ID: 5DKC).[7] While a crystal structure for this compound in complex with SMARCA2 is not available, molecular docking studies of its analog, this compound-05, have been performed using the PFI-3-bound SMARCA2 structure as a template.[2] These studies reveal a remarkably similar predicted binding mode for this compound-05 and the experimentally determined binding mode of PFI-3.
PFI-3 Binding Mode (PDB: 5DKC)
The crystal structure reveals that PFI-3 binds to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. A key interaction involves a hydrogen bond between the inhibitor and the conserved asparagine residue (Asn1464) within the binding pocket.[3] The phenolic headgroup of PFI-3 displaces conserved water molecules, a feature that contributes to its high specificity for family VIII bromodomains.[4]
This compound-05 Predicted Binding Mode
Molecular docking simulations predict that this compound-05 occupies the same acetyl-lysine binding site as PFI-3.[2][3] The binding is stabilized by similar interactions, including:
-
π-π stacking: An interaction between the inhibitor and the side chain of Phenylalanine 1409 (F1409) is a prominent feature.[2]
-
Hydrogen bonding: The nitrogen atom in the pyridine (B92270) ring of this compound-05 is predicted to form a hydrogen bond, which is crucial for its inhibitory activity.[2]
-
Hydrophobic interactions: The benzene (B151609) ring of the inhibitor is positioned within a hydrophobic pocket formed by Proline 1413 (P1413) and Isoleucine 1470 (I1470).[2]
The docking model for this compound-05 was validated by re-docking PFI-3 into the SMARCA2 binding pocket, which successfully reproduced the experimentally observed binding pose.[2] This provides confidence in the predicted binding mode of this compound-05 and underscores the similarity in how these two inhibitors engage their target.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving the SWI/SNF complex and a typical workflow for assessing inhibitor binding.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 5DKC: Crystal structure of the bromodomain of human BRM (SMARCA2) in complex with PFI-3 chemical probe [ncbi.nlm.nih.gov]
Validating the Specificity of DCSM06 for the SMARCA2 Bromodomain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DCSM06, a novel inhibitor of the SMARCA2 bromodomain, with other alternatives. We present available experimental data and detailed methodologies for key validation experiments to assess inhibitor specificity.
The SMARCA2 protein, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in gene regulation through its bromodomain's recognition of acetylated lysine (B10760008) residues on histones.[1][2] Dysregulation of SMARCA2 has been implicated in various cancers, making its bromodomain an attractive target for therapeutic intervention.[1][2] this compound has emerged from high-throughput screening as a novel small molecule inhibitor of the SMARCA2 bromodomain.[2] This guide aims to provide a framework for validating its specificity, a critical step in its development as a reliable chemical probe.
Comparative Analysis of SMARCA2 Bromodomain Inhibitors
A direct comparison of this compound with other known SMARCA2 inhibitors is essential for understanding its potential utility. While comprehensive selectivity data for this compound across the bromodomain family is not yet publicly available, we can compare its known binding affinity for SMARCA2 with that of the well-characterized inhibitor, PFI-3.
| Inhibitor | Target Bromodomain(s) | IC50 (µM) | Kd (µM) | Selectivity Profile |
| This compound | SMARCA2 | 39.9 ± 3.0 (AlphaScreen)[2] | 38.6 (SPR)[2] | Not publicly available |
| This compound-05 (analog) | SMARCA2 | 9.0 ± 1.4 (AlphaScreen)[2] | 22.4 (SPR)[2] | Not publicly available |
| PFI-3 | SMARCA2, SMARCA4 | Not Reported | 0.055 - 0.110 (BROMOscan)[3] | Highly selective for Family VIII bromodomains over a panel of 32 other bromodomains[3][4] |
Experimental Protocols for Specificity Validation
To ascertain the specificity of a bromodomain inhibitor, a series of rigorous biochemical and cellular assays are required. Below are detailed protocols for key experiments that should be employed to validate this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay is a common method for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of an inhibitor.[5]
Principle: The assay relies on the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged SMARCA2 bromodomain. Streptavidin-coated donor beads bind the biotinylated peptide, and anti-GST antibody-coated acceptor beads bind the bromodomain. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. A competitive inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in signal.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, the biotinylated histone H4 acetylated peptide, and the GST-tagged SMARCA2 bromodomain.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a positive control (a known inhibitor like PFI-3) and a negative control (DMSO).
-
Incubation: Add the master mix to all wells and incubate at room temperature for 30 minutes.
-
Bead Addition: Add AlphaLISA GSH Acceptor beads and incubate for 60 minutes, followed by the addition of AlphaScreen Streptavidin-Donor beads and a final incubation of 60 minutes in the dark.
-
Data Acquisition: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity (dissociation constant, Kd) of an inhibitor to its target protein.[2]
Principle: The target protein (SMARCA2 bromodomain) is immobilized on a sensor chip. The inhibitor is flowed over the chip at various concentrations. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
Protocol:
-
Immobilization: Covalently immobilize the purified SMARCA2 bromodomain onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of this compound in running buffer over the sensor chip.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration buffer to remove the bound inhibitor.
-
Data Analysis: Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[6]
Principle: Cells are treated with the inhibitor and then heated. If the inhibitor binds to the SMARCA2 bromodomain, the protein will be more resistant to heat-induced unfolding and aggregation. The amount of soluble protein remaining after heating is then quantified.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to generate a melt curve, or at a single fixed temperature for isothermal dose-response analysis.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Quantification: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for SMARCA2.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble SMARCA2 as a function of temperature (melt curve) or inhibitor concentration (isothermal dose-response curve). A shift in the melting temperature or an increase in soluble protein indicates target engagement.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Mechanism of SMARCA2-mediated chromatin remodeling and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound using the AlphaScreen assay.
Caption: Workflow for validating target engagement of this compound in cells using CETSA.
Conclusion
This compound and its analog this compound-05 are promising starting points for the development of chemical probes for the SMARCA2 bromodomain.[2] However, a thorough validation of their specificity is imperative. While initial binding to SMARCA2 has been established, a comprehensive selectivity screen against the broader bromodomain family is a critical next step. The experimental protocols outlined in this guide provide a roadmap for researchers to rigorously assess the specificity of this compound and other novel bromodomain inhibitors, thereby ensuring their utility and reliability as tools for biological research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Reproducibility of DCSM06 Experimental Results: A Comparative Guide
Absence of independent, multi-laboratory reproducibility studies is a critical data gap that needs to be addressed to fully validate the initial findings. As of late 2025, a comprehensive review of published literature reveals a lack of independent, multi-laboratory studies to confirm the reproducibility of experimental results for the SMARCA2 bromodomain inhibitor, DCSM06, and its analog, this compound-05. The primary source of data remains the initial discovery and characterization study. This guide, therefore, presents a detailed summary of the foundational experimental data and protocols from the discovering laboratory to serve as a benchmark for future validation efforts.
Comparative Performance of this compound and Analogs
The initial high-throughput screening identified this compound as a novel inhibitor of the SMARCA2 bromodomain. Subsequent similarity-based analog searching led to the identification of a more potent derivative, this compound-05. The key quantitative metrics from the original study are summarized below.
| Compound | Assay Type | Target | Reported Value |
| This compound | AlphaScreen | SMARCA2-BRD | IC50: 39.9 ± 3.0 µmol/L[1][2] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | Kd: 38.6 µmol/L[1][2] | |
| This compound-05 | AlphaScreen | SMARCA2-BRD | IC50: 9.0 ± 1.4 µmol/L[1][2] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | Kd: 22.4 µmol/L[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound and its derivatives.
AlphaScreen-based High-Throughput Screening Assay
This assay was developed to identify small-molecule inhibitors of the SMARCA2 bromodomain (BRD) interaction with histone H4. The robustness and reliability of the assay were demonstrated by high Z' factors (>0.7) at various DMSO concentrations[1].
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mmol/L HEPES (pH 7.5), 100 mmol/L NaCl, 0.1% BSA, and 0.05% CHAPS.
-
Biotinylated histone H4 peptide (residues 1-21, acetylated at K5, K8, K12, and K16) was used as the substrate.
-
Glutathione S-transferase (GST)-tagged SMARCA2-BRD protein.
-
Glutathione donor beads and streptavidin acceptor beads.
-
-
Assay Procedure:
-
A mixture of GST-tagged SMARCA2-BRD and the biotinylated histone H4 peptide was pre-incubated.
-
Test compounds (including this compound) were added to the mixture.
-
Glutathione donor beads and streptavidin acceptor beads were subsequently added.
-
The plate was incubated in the dark to allow for bead binding and signal generation.
-
-
Data Acquisition:
-
The AlphaScreen signal was read on an EnVision plate reader.
-
Inhibition curves were generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 values were calculated using a nonlinear regression model.
-
Surface Plasmon Resonance (SPR)-based Binding Assay
SPR was utilized to validate the direct binding of the identified inhibitors to the SMARCA2-BRD and to determine the binding affinity (Kd).
Protocol Steps:
-
Immobilization:
-
Recombinant SMARCA2-BRD was immobilized on a CM5 sensor chip.
-
-
Binding Analysis:
-
A series of concentrations of the small molecule inhibitor (this compound or this compound-05) were injected over the sensor chip surface.
-
The association and dissociation of the analyte were monitored in real-time by measuring the change in the refractive index.
-
-
Data Analysis:
-
The equilibrium dissociation constant (Kd) was calculated by fitting the binding data to a 1:1 steady-state binding model.
-
Visualizing the Mechanism and Workflow
To further clarify the scientific context, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for the discovery and validation of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound discovery.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DCSM06 with Other Epigenetic Modifiers Targeting SMARCA2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SMARCA2 Bromodomain Inhibitors and Degraders
The epigenetic reader SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical target in oncology and other therapeutic areas. Its bromodomain, responsible for recognizing acetylated lysine (B10760008) residues on histones, is a key focus for small molecule intervention. This guide provides a head-to-head comparison of DCSM06, a notable SMARCA2 bromodomain inhibitor, with other epigenetic modifiers targeting this protein, supported by available experimental data. We delve into a comparative analysis of bromodomain inhibitors and the alternative mechanism of targeted protein degradation.
Performance Comparison of SMARCA2-Targeting Compounds
The efficacy of small molecules targeting SMARCA2 can be assessed through various biochemical and biophysical assays. Here, we compare this compound and its more potent analog, this compound-05, with another well-characterized SMARCA2 bromodomain inhibitor, PFI-3, and a representative PROTAC degrader, ACBI1.
Table 1: Quantitative Comparison of SMARCA2 Inhibitors and Degraders
| Compound | Type | Target(s) | IC50 (μM) | Kd (μM) | Assay Method | Source |
| This compound | Bromodomain Inhibitor | SMARCA2-BRD | 39.9 ± 3.0 | 38.6 | AlphaScreen, SPR | [1][2] |
| This compound-05 | Bromodomain Inhibitor | SMARCA2-BRD | 9.0 ± 1.4 | 22.4 | AlphaScreen, SPR | [1][2] |
| PFI-3 | Bromodomain Inhibitor | SMARCA2/4-BRD | Not Reported | 0.089 | Isothermal Titration Calorimetry | [3] |
| ACBI1 | PROTAC Degrader | SMARCA2/4 | Induces Degradation | Not Applicable | Cellular Assays | [4] |
Note: Data for different compounds are sourced from separate publications and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanisms of Action
This compound and PFI-3 function by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain, thereby inhibiting its interaction with acetylated histones. This disrupts the recruitment of the SWI/SNF complex to specific chromatin loci, leading to alterations in gene expression. In contrast, PROTACs like ACBI1 induce the degradation of the entire SMARCA2 protein.
Caption: Mechanisms of SMARCA2 bromodomain inhibition and targeted degradation.
Experimental Methodologies
The quantitative data presented in this guide were primarily generated using AlphaScreen and Surface Plasmon Resonance (SPR) assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between the SMARCA2 bromodomain and an acetylated histone peptide. Inhibition of this interaction by a compound like this compound results in a decrease in the AlphaScreen signal.
Caption: Workflow for the AlphaScreen-based SMARCA2 inhibition assay.
Protocol:
-
A solution of biotinylated histone H4 peptide, GST-tagged SMARCA2 bromodomain, and the test compound (e.g., this compound) are incubated together in a microplate well.
-
Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads are added to the wells.
-
If the SMARCA2 bromodomain and the histone peptide interact, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the luminescent signal. The IC50 value is calculated from the dose-response curve.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., SMARCA2 bromodomain) and an analyte (e.g., this compound).
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Protocol:
-
The SMARCA2 bromodomain is immobilized on the surface of a sensor chip.
-
A solution containing the test compound (analyte) is flowed over the chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU).
-
The association and dissociation phases are monitored to determine the on-rate and off-rate of the interaction.
-
The equilibrium dissociation constant (Kd) is calculated from these kinetic parameters, providing a measure of binding affinity.[1]
Concluding Remarks
This compound and its analog this compound-05 are valuable chemical tools for studying the function of the SMARCA2 bromodomain. While they demonstrate inhibitory activity in the micromolar range, other compounds like PFI-3 offer higher affinity. It is important to note that direct comparisons of potency should be made with caution when data is not from head-to-head studies.
The emergence of PROTAC degraders like ACBI1 presents an alternative and potentially more efficacious strategy for targeting SMARCA2. By inducing protein degradation rather than simply inhibiting a single domain, PROTACs may offer a more profound and sustained biological effect. The choice between a bromodomain inhibitor and a degrader will depend on the specific research question and therapeutic goal. For researchers in drug development, the data and methodologies presented here provide a foundation for the objective evaluation of these and other emerging epigenetic modifiers targeting the SWI/SNF complex.
References
Statistical Validation of DCSM06's Effect in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available preclinical data for DCSM06, a small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2). The objective is to present a clear, data-driven comparison of this compound and its analog, this compound-05, based on published experimental findings.
Executive Summary
This compound is a novel inhibitor of the SMARCA2 bromodomain, identified through high-throughput screening.[1][2][3] While initial in vitro characterization demonstrates its potential as a chemical probe for SMARCA2-related functional studies, it is crucial to note that, to date, no in vivo preclinical studies on this compound or its more potent derivative, this compound-05, have been published.[1][2][4] The available data is primarily from biochemical and in vitro cellular assays. A related compound has shown cytotoxic effects on the HGC-27 human gastric cancer cell line.[5] This guide summarizes the existing data, details the experimental protocols for its initial characterization, and provides a hypothetical framework for its mechanism of action.
Comparative Efficacy of this compound and Analogs
The following table summarizes the quantitative data for this compound and its more potent derivative, this compound-05, from in vitro studies. A direct comparison with other SMARCA2 inhibitors in preclinical models is not possible due to the lack of published in vivo data for this compound.
| Compound | Assay Type | Target | IC50 (μM) | Kd (μM) | Cell Line | Cellular Effect | Reference |
| This compound | AlphaScreen | SMARCA2-BRD | 39.9 ± 3.0 | - | - | - | [1][2] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | - | 38.6 | - | - | [1][2] | |
| This compound-05 | AlphaScreen | SMARCA2-BRD | 9.0 ± 1.4 | - | - | - | [1][2] |
| Surface Plasmon Resonance (SPR) | SMARCA2-BRD | - | 22.4 | - | - | ||
| Compound 46 * | Alamar Blue Assay | - | 4.22 | - | HGC-27 | Cytotoxicity | [5] |
*Note: "Compound 46" is presented in the context of this compound and is presumed to be a related analog, though its exact structure is not detailed in the available abstracts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen-Based High-Throughput Screening Assay
This assay was utilized for the initial identification of this compound as a SMARCA2 bromodomain inhibitor.[1][2]
Objective: To identify small molecule inhibitors of the interaction between the SMARCA2 bromodomain (BRD) and acetylated histone peptides.
Materials:
-
Recombinant SMARCA2-BRD protein
-
Biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (H4K12ac)
-
Streptavidin-coated donor beads
-
Anti-GST acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
In-house compound library
Procedure:
-
A mixture of SMARCA2-BRD and the biotinylated H4K12ac peptide is prepared in the assay buffer.
-
The compound to be tested (from the library) is added to the mixture.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The mixture is incubated in the dark to allow for binding reactions to reach equilibrium.
-
The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the binding of SMARCA2-BRD to the histone peptide, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
-
IC50 values are calculated from dose-response curves.
Surface Plasmon Resonance (SPR) Assay
SPR was used to confirm the direct binding of this compound and this compound-05 to the SMARCA2 bromodomain and to determine the binding affinity (Kd).[1][2]
Objective: To measure the binding kinetics and affinity between the compound and the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant SMARCA2-BRD protein
-
This compound or this compound-05 dissolved in a suitable buffer
-
Running buffer (e.g., HBS-EP)
Procedure:
-
The SMARCA2-BRD protein is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
Different concentrations of the compound (this compound or this compound-05) are injected over the surface.
-
The binding of the compound to the immobilized protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections of different compound concentrations.
-
The equilibrium dissociation constant (Kd) is calculated by analyzing the binding data from the different concentrations.
Cell Viability (Alamar Blue) Assay
This protocol describes a general method for assessing cytotoxicity, similar to the one used to evaluate "Compound 46" against HGC-27 cells.[5]
Objective: To determine the cytotoxic effect of a compound on a cell line.
Materials:
-
HGC-27 human gastric cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound to be tested (e.g., "Compound 46")
-
Alamar Blue reagent
-
96-well cell culture plates
Procedure:
-
HGC-27 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
Alamar Blue reagent is added to each well, and the plate is incubated for a further 2-4 hours. The reagent is reduced by metabolically active cells, resulting in a color change.
-
The absorbance is measured using a plate reader at the appropriate wavelengths.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of SMARCA2 Bromodomain Inhibition
The following diagram illustrates the putative mechanism of action for a SMARCA2 bromodomain inhibitor like this compound. By binding to the bromodomain, the inhibitor prevents the recognition of acetylated histones, thereby disrupting the recruitment of the SWI/SNF chromatin remodeling complex to specific gene promoters. This can lead to altered gene expression and subsequent cellular responses such as cell cycle arrest or apoptosis.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow for this compound Discovery and In Vitro Validation
This diagram outlines the experimental process for identifying and characterizing this compound as a SMARCA2 bromodomain inhibitor, based on the available literature.
Caption: Workflow for the discovery and in vitro characterization of this compound.
References
- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for DCSM06: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DCSM06, a small molecule inhibitor of the SMARCA2 bromodomain. Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not be readily available for this research compound, it must be handled as a potentially hazardous chemical. The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Prevent contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
Spill Management: In case of a spill, it should be treated as a hazardous incident. Evacuate the immediate area and follow your institution's established procedures for chemical spill cleanup. Do not attempt to clean a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][3]
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing of incompatible chemicals.[3][4][5]
-
Maintain separate waste containers for solid and liquid this compound waste.[2]
2. Waste Collection and Container Management:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, in a designated hazardous waste container.[2][3]
-
Use a container that is chemically compatible with the solvent used to dissolve this compound (e.g., a glass or polyethylene (B3416737) container for organic solvents).[4][5]
-
The container must have a secure, leak-proof cap and should be kept closed at all times except when adding waste.[3][6][7] Do not leave a funnel in the container opening.[8]
-
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as pipette tips, gloves, weigh boats, and contaminated lab paper, in a separate, clearly labeled hazardous waste container for solids.[2]
-
This container should be a durable, leak-proof container, such as a designated pail or drum.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[9]
-
3. Labeling of Waste Containers:
-
Properly label all waste containers before any waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Do not use abbreviations.[8]
-
An approximate concentration and the solvent used for liquid waste.
-
The name of the Principal Investigator and the laboratory location.
-
Any known hazard characteristics (e.g., "Toxic," "Handle with Caution").
-
4. On-Site Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][7] This area should be at or near the point of waste generation.
-
Ensure the SAA has secondary containment, such as a spill tray, to contain any potential leaks.[3][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[7]
5. Arranging for Disposal:
-
Once a waste container is full or has been in use for a designated period (typically 6-12 months, check institutional policy), arrange for its disposal through your institution's EHS department.[8][9]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a phone call.[10]
-
Provide the EHS department with accurate information about the waste contents.
Disposal of "Empty" Containers:
-
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
The first solvent rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.[3]
-
For a container that held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent.[1] The rinsate from all three rinses must be collected as hazardous waste.
-
After proper rinsing, deface or remove the original label before disposing of the container as regular trash or according to your institution's guidelines for clean lab glass or plastic.[1][3]
Data Presentation: this compound Waste Management Summary
| Waste Stream | Container Type | Key Disposal Considerations |
| Liquid Waste | Chemically compatible, leak-proof container with a secure cap (e.g., glass or polyethylene bottle). | Collect all solutions and first solvent rinse. Keep container closed. Do not mix with incompatible waste. Label clearly with full chemical name and solvent. |
| Solid Waste | Durable, leak-proof container (e.g., designated pail or drum). | Includes contaminated gloves, pipette tips, and lab paper. Keep separate from liquid waste. |
| Sharps Waste | Puncture-resistant sharps container. | For needles, syringes, or other sharps contaminated with this compound. Label as "Chemically Contaminated Sharps". |
| "Empty" Containers | Original container. | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous liquid waste. Deface original label before final disposal. |
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, the following decontamination procedure should be followed:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble. Collect this rinsate and dispose of it as hazardous liquid waste.
-
Washing: Wash the rinsed glassware with a suitable laboratory detergent and warm water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry completely or place it in a drying oven before reuse.
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Handling Protocols for the Novel Compound DCSM06
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of DCSM06.
This compound is a novel small molecule inhibitor of the SMARCA2 bromodomain, identified with the CAS number 924855-67-4 and intended for research use only.[1][2][3] As with any novel chemical compound where a comprehensive Safety Data Sheet (SDS) may not be readily available, it is imperative to adopt a conservative approach, treating the substance as potentially hazardous.[4][5] This guide provides a framework for the safe handling and disposal of this compound to ensure personal and environmental safety in a laboratory setting.
Immediate Safety and Handling Precautions
A thorough risk assessment is the first critical step before handling any new chemical.[4][5] This involves evaluating potential routes of exposure, such as inhalation, skin contact, and ingestion.[4][5] Engineering and administrative controls should be the primary defense, with Personal Protective Equipment (PPE) serving as the final barrier.[4]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of where the compound is being handled.[4]
Administrative Controls:
-
Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.[4]
-
Minimize Quantities: Use the smallest feasible quantity of the substance for the experiment to reduce the potential for significant exposure or large spills.[4]
-
Standard Operating Procedures (SOPs): Implement and strictly follow clear SOPs for the handling and disposal of this compound.[4]
Personal Protective Equipment (PPE) for Handling this compound
Given the unknown hazard profile of this compound, a comprehensive PPE ensemble is mandatory to create a complete barrier between the researcher and the chemical.[5][6]
| Protection Category | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Wear two pairs of gloves ("double gloving") for enhanced protection against potential dermal exposure.[9] |
| Body Protection | Disposable Gown or Lab Coat | A solid-front, back-closing gown made of a low-permeability fabric is recommended to protect against spills.[9] |
| Respiratory Protection | Fit-Tested Respirator (e.g., N95 or higher) | A respirator is crucial to protect against the inhalation of airborne particles, a primary exposure route for potent compounds.[5] The specific type may depend on the physical form of this compound and the experimental procedure. |
| Foot Protection | Closed-Toe, Chemical-Resistant Safety Shoes | Protects feet from spills and prevents contamination outside the laboratory.[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a novel chemical compound like this compound in a research environment.
Disposal Plan for this compound
All materials contaminated with this compound must be treated as hazardous waste.[4]
Waste Segregation and Collection:
-
Designated Containers: Collect all this compound waste, including disposable PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be marked with the universal biohazard symbol and labeled as "Infectious Waste" or "Biohazard Waste" if applicable, and in all cases, clearly indicate that it contains this compound waste.[10]
Disposal Procedure:
-
Containment: Ensure all waste is securely contained to prevent leaks or spills.
-
Collection: Follow your institution's guidelines for the collection of hazardous chemical waste.
-
Regulatory Compliance: The disposal of chemical waste is regulated and must be handled in accordance with federal, state, and local regulations to ensure environmental protection.[11] Untreated infectious or hazardous waste should not be disposed of in standard landfills.[10]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the novel compound this compound and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. realsafety.org [realsafety.org]
- 9. benchchem.com [benchchem.com]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


